Product packaging for Sulfo-Cyanine3 NHS ester(Cat. No.:CAS No. 1424433-17-9)

Sulfo-Cyanine3 NHS ester

Cat. No.: B611059
CAS No.: 1424433-17-9
M. Wt: 751.907
InChI Key: ZNWGQSGULWNMHO-UHFFFAOYSA-M
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Description

Contextualization of Fluorescent Probes in Scientific Inquiry

Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. nih.gov This property allows researchers to detect and monitor specific molecules, structures, and processes within cells and living organisms in real-time and with high sensitivity and selectivity. nih.govnih.gov The use of fluorescent probes has revolutionized numerous fields of biological and biomedical research, enabling advancements in areas such as immunofluorescence staining, live-cell imaging, drug delivery, and fluorescence-guided surgery. nih.govnih.gov

The basic structure of a fluorescent probe typically consists of three main components: a recognition unit that binds to the target of interest, a fluorophore that provides the fluorescent signal, and a linker that connects the two. nih.gov Some probes also incorporate a targeting group to direct them to specific tissues or organelles. nih.gov The development of a diverse "fluorescence toolbox," encompassing both a wide array of fluorescent dyes and sophisticated imaging techniques, has been a driving force behind many scientific discoveries. nih.gov This toolbox includes not only synthetic organic dyes but also genetically encodable fluorescent proteins, which can be synthesized directly within living systems. nih.govmdpi.com

Rationale for Utilizing Sulfo-Cyanine3 NHS Ester in Research Methodologies

This compound is a sulfonated, water-soluble, and amine-reactive fluorescent dye. vnir.lifeglpbio.comibiantech.comlumiprobe.com Its utility in biomedical research stems from a combination of advantageous chemical and spectral properties. The presence of sulfonate groups significantly enhances its water solubility, which is a crucial feature for biological applications. glpbio.comaxispharm.com This high water solubility allows for efficient labeling of biomolecules, such as proteins and peptides, in purely aqueous solutions without the need for organic co-solvents that can denature sensitive biological samples. vnir.lifeglpbio.comibiantech.comlumiprobe.com

The "NHS ester" component of its name refers to N-hydroxysuccinimide ester, a reactive group that readily forms stable covalent bonds with primary and secondary amine groups found in proteins and other biomolecules. aatbio.comnih.gov This amine-reactive chemistry enables rapid and efficient labeling of the outer surface of cells for applications like prolonged live imaging of the cell membrane. nih.gov

From a spectral perspective, this compound exhibits properties that make it a versatile fluorescent label. It is an orange-fluorescent dye with an excitation maximum typically around 554-555 nm and an emission maximum around 568-570 nm. vnir.lifeaxispharm.commedchemexpress.com This places its fluorescence in the visible part of the spectrum, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. axispharm.comaatbio.com Furthermore, it possesses a high extinction coefficient and a good quantum yield, contributing to its bright fluorescent signal. axispharm.comaatbio.com The dye's fluorescence is also relatively stable across a broad pH range, which is beneficial for experiments conducted under varying biological conditions. aatbio.comglenresearch.com

The combination of high water solubility, efficient amine-reactive labeling, and favorable spectral properties makes this compound a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and the labeling of proteins, peptides, antibodies, and oligonucleotides. vnir.lifeaxispharm.comaatbio.com

Table 1: Spectral and Physical Properties of this compound

PropertyValueSource(s)
Excitation Maximum~554-555 nm vnir.lifeaxispharm.com
Emission Maximum~568-570 nm vnir.lifeaxispharm.com
Stokes Shift~14 nm axispharm.com
Extinction Coefficient150,000 cm⁻¹M⁻¹ aatbio.com
Quantum Yield0.15 aatbio.com
Molecular FormulaC₃₄H₃₈KN₃O₁₀S₂ glenresearch.com
Molecular Weight751.91 g/mol glenresearch.com
SolubilityHigh in water and polar organic solvents (e.g., DMSO, DMF) ibiantech.com

Historical Development and Trajectory of Cyanine (B1664457) Dye Applications in Academia

The history of cyanine dyes dates back to their initial synthesis over a century ago. wikipedia.org These synthetic dyes belong to the polymethine group and are characterized by a conjugated system between two nitrogen atoms. wikipedia.orgcambridge.org Initially, their primary application was in the photographic industry to increase the sensitivity range of photographic emulsions to different wavelengths of light, a process known as photosensitization. wikipedia.orgnih.govbritannica.com

The transition of cyanine dyes into the realm of biomedical research marked a significant turning point. In the 1990s, chemist Alan Waggoner and his colleagues recognized the potential of cyanine dyes for biological labeling. biotium.com They focused on modifying the chemical structure of these dyes to make them more suitable for biochemical applications. A key innovation was the introduction of sulfonate groups to the cyanine structure. biotium.com This sulfonation dramatically improved the water solubility of the dyes and reduced their tendency to form non-fluorescent aggregates, a common problem with earlier fluorescent labels. biotium.com These sulfonated cyanine dyes, which became widely known as the Cy® dyes, offered greater biocompatibility and a broader range of emission spectra, extending into the red and near-infrared regions. biotium.com

The development of reactive versions of these dyes, such as the NHS esters, allowed for their covalent attachment to biomolecules. wikipedia.org This opened the door for their widespread use in a multitude of research applications, including fluorescent immunoassays, nucleic acid labeling, and studies of molecular interactions. wikipedia.org The versatility and favorable properties of cyanine dyes have cemented their position as indispensable tools in modern biophysical and biomedical research, with ongoing developments continuing to expand their capabilities and applications. cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38KN3O10S2 B611059 Sulfo-Cyanine3 NHS ester CAS No. 1424433-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWGQSGULWNMHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38KN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Principles of Bioconjugation and Labeling Methodologies with Sulfo Cyanine3 Nhs Ester

Amine-Reactive Conjugation Chemistry: Mechanism and Specificity

The labeling of biomolecules with Sulfo-Cyanine3 NHS ester is primarily achieved through its amine-reactive N-hydroxysuccinimide (NHS) ester group. aatbio.comalfa-chemistry.com This chemistry specifically targets primary amines, such as the N-terminal α-amine of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, which are commonly accessible on the surface of proteins. nih.govaatbio.com

Nucleophilic Acyl Substitution Reaction with Primary Amines

The fundamental mechanism of conjugation is a nucleophilic acyl substitution reaction. aatbio.comsmolecule.com In this reaction, the primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the dye and the biomolecule, with the release of N-hydroxysuccinimide as a byproduct. aatbio.comthermofisher.com This covalent linkage is robust, ensuring that the fluorescent label remains attached to the target molecule throughout subsequent experimental procedures. aatbio.com

Stoichiometric Considerations for Controlled Labeling in Research

Controlling the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, is critical for many applications. The stoichiometry of the reaction, specifically the molar ratio of this compound to the biomolecule, is a key parameter in controlling the DOL. aatbio.comaatbio.com A higher molar ratio of dye to protein will generally result in a higher DOL. However, over-labeling can sometimes lead to quenching of the fluorescence signal or may affect the biological activity of the labeled molecule. aatbio.comaatbio.com Therefore, it is often necessary to perform optimization experiments using a range of molar ratios (e.g., 5:1, 10:1, 15:1, 20:1 dye-to-protein) to determine the optimal conditions for a specific application. aatbio.comaatbio.com The protein concentration also plays a role, with higher concentrations (e.g., 2-10 mg/mL) generally leading to better labeling efficiency. aatbio.comaatbio.com

Table 1: Key Parameters for this compound Conjugation

Parameter Recommended Condition Rationale
pH 8.0 - 9.0 (Optimal: 8.3 - 8.5) Maximizes amine reactivity while minimizing NHS ester hydrolysis. aatbio.cominterchim.fraatbio.com
Buffer Phosphate (B84403), Bicarbonate, HEPES, Borate Non-amine containing buffers that do not compete with the labeling reaction. aatbio.comaatbio.com
Dye:Biomolecule Molar Ratio Variable (e.g., 5:1 to 20:1) Allows for control over the degree of labeling (DOL). aatbio.comaatbio.com
Biomolecule Concentration 2 - 10 mg/mL Higher concentrations improve labeling efficiency. aatbio.comaatbio.com
Reaction Time 30 - 60 minutes at room temperature Sufficient time for the conjugation reaction to proceed. aatbio.com
Quenching Reagent (Optional) Tris, Glycine, Hydroxylamine Stops the reaction by consuming unreacted dye. thermofisher.com

Conjugation to Diverse Biomolecular Substrates for Research Applications

The amine-reactive nature of this compound makes it a versatile tool for labeling a wide array of biomolecules for various research purposes. axispharm.comaatbio.com Its applications span from immunodetection and cellular imaging to functional studies of proteins and peptides. axispharm.comaatbio.com

Antibody Labeling for Immunodetection and Imaging

This compound is frequently used to label antibodies for applications such as immunofluorescence, immunohistochemistry, and flow cytometry. aatbio.comaatbio.comantibodies.com The labeled antibodies can then be used to specifically detect and visualize target antigens in cells and tissues. nih.gov The bright and photostable fluorescence of Sulfo-Cyanine3 provides a strong signal for sensitive detection. alfa-chemistry.com Labeling kits containing all the necessary reagents and protocols for antibody conjugation are commercially available, simplifying the process for researchers. antibodies.comlumiprobe.com The resulting fluorescently labeled antibodies are instrumental in studying protein localization, expression levels, and interactions within complex biological systems. alfa-chemistry.comnih.gov

Protein and Peptide Modification for Functional Studies

Beyond antibodies, this compound is employed to label a wide range of other proteins and peptides for functional studies. aatbio.comibiantech.com The covalent attachment of the fluorescent dye allows for the tracking and quantification of these biomolecules in various assays. For example, labeled proteins can be used in fluorescence microscopy to study their subcellular localization and dynamics. axispharm.com In a study investigating protein-dye fluorescence, this compound was used to label streptavidin variants to assess the impact of the number of available amine groups on labeling extent. nih.gov Similarly, labeled peptides can be used in binding assays or to study their uptake and distribution in cells. researchgate.net The water-solubility of this compound is particularly advantageous for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic solvents. lumiprobe.comibiantech.com

Table 2: Research Applications of this compound-Labeled Biomolecules

Application Labeled Biomolecule Research Focus
Immunofluorescence Antibodies Visualization of cytoskeletal structures. aatbio.com
Cell Surface Protein Labeling HeLa Cells Identification of proteins released by ectodomain shedding. nih.gov
Proteolytic Cleavage Monitoring Magnetic Nanoparticles Inductive sensing of protease activity. rsc.org
Intercellular Communication Studies DC2.4 Cells Visualization of membrane-derived entities. nih.gov
Peptide Labeling Antimicrobial Peptides Investigation of membrane-targeting and pore-forming mechanisms.
Protein-Ligand Interaction Analysis Streptavidin Maximizing protein-dye fluorescence and stability. nih.gov

Oligonucleotide and Nucleic Acid Conjugation Approaches

The conjugation of this compound to oligonucleotides and nucleic acids is a common strategy for generating fluorescent probes for various molecular biology applications, including fluorescence in situ hybridization (FISH) and real-time PCR. aatbio.com This process typically involves the reaction of the dye with an amino group that has been incorporated into the nucleic acid structure. vnir.lifeaatbio.com

The primary target for labeling is an amine-modified oligonucleotide, where a primary amine is introduced at a specific position, often at the 5' or 3' terminus, via an amino-linker during solid-phase synthesis. aatbio.comglenresearch.com The reaction between the this compound and the amino-modified oligonucleotide is highly pH-dependent. lumiprobe.com Optimal labeling is generally achieved in a buffer with a pH between 8.0 and 9.0, such as a carbonate/bicarbonate buffer or a phosphate buffer. glenresearch.comaatbio.com At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester, a competing reaction, is manageable. thermofisher.comlumiprobe.com

A typical protocol involves dissolving the amine-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) and adding a solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). glenresearch.comlumiprobe.com The sulfonated nature of the dye enhances its solubility in the aqueous reaction mixture. apexbt.comglenresearch.com The reaction is typically allowed to proceed for a specific duration at room temperature before the labeled oligonucleotide is purified from the unreacted dye. glenresearch.com

Key Research Findings in Oligonucleotide Labeling:

Interaction with Nucleobases: Studies have shown that Sulfo-Cyanine3 can interact with nucleoside monophosphates through π-π stacking, which can lead to an increase in fluorescence quantum yield and lifetime. This effect is reportedly more pronounced with purines (dAMP, dGMP) than with pyrimidines (dCMP, dTMP). medchemexpress.com

Post-Synthesis Labeling: The NHS ester chemistry is well-suited for post-synthesis labeling of oligonucleotides, providing flexibility in probe design. glenresearch.com

Applications: Labeled oligonucleotides are crucial for applications like FISH, where they enable the spatial mapping of genetic material within cells, and for creating probes for real-time PCR assays. aatbio.com

Small Molecule Derivatization for Probe Development

This compound is also utilized in the derivatization of small molecules to create fluorescent probes. This involves conjugating the dye to a small molecule that has a specific biological target or function. The resulting fluorescent probe allows for the visualization and tracking of the small molecule's interaction with its target in biological systems.

The fundamental chemistry remains the same: the NHS ester of the dye reacts with a primary amine on the small molecule. This approach has been used to develop probes for various research applications, including in vivo optical imaging. aatbio.com The resulting dye-small molecule conjugate combines the fluorescent properties of Sulfo-Cyanine3 with the biological activity of the small molecule, enabling sensitive detection.

Methodological Approaches for Conjugation and Purification

The success of bioconjugation with this compound relies on carefully controlled reaction conditions and effective purification of the final product.

Reaction Conditions and Buffer System Selection

The reaction between this compound and primary amines is highly sensitive to pH. lumiprobe.com The rate of reaction with amines is significantly higher at alkaline pH compared to neutral or acidic pH because the amine group needs to be in its unprotonated, nucleophilic state. thermofisher.comlumiprobe.com However, the hydrolysis of the NHS ester also accelerates at higher pH, which can reduce the labeling efficiency. thermofisher.com

Optimal Reaction Conditions:

pH: The optimal pH for the conjugation reaction is typically between 8.0 and 9.0. glenresearch.comaatbio.com A pH of 8.5 is often recommended as a good compromise between efficient amine reaction and minimal NHS ester hydrolysis. aatbio.comaatbio.com

Buffer Systems: Several buffer systems are compatible with NHS ester chemistry. Common choices include:

Phosphate-buffered saline (PBS), often adjusted to a higher pH. aatbio.com

Sodium bicarbonate or carbonate/bicarbonate buffers (e.g., 0.1 M, pH 8.3-9.0). glenresearch.comlumiprobe.com

Borate or HEPES buffers can also be used. thermofisher.com

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are generally avoided as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comaatbio.com

Solvent: While this compound is water-soluble, it is often first dissolved in a small amount of a water-miscible organic solvent like anhydrous DMSO or DMF before being added to the aqueous reaction mixture containing the biomolecule. glenresearch.comaatbio.com

Reaction Time and Temperature: Reactions are typically carried out for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com

Table 1: Recommended Buffer Systems for this compound Conjugation

Buffer System Typical Concentration Optimal pH Range Notes Source(s)
Sodium Bicarbonate 0.1 M 8.3 - 9.0 Commonly used for efficient labeling. glenresearch.comlumiprobe.com
Phosphate Buffer 0.1 M 8.0 - 9.0 A versatile option for many biomolecules. aatbio.com
Phosphate-Buffered Saline (PBS) 1X 7.2 - 8.5 Reaction is slower but hydrolysis is also reduced at lower pH. aatbio.comglenresearch.com
Borate Buffer Not specified 7.2 - 8.5 An alternative amine-free buffer. thermofisher.com
HEPES Buffer Not specified 7.2 - 8.5 Another suitable non-amine buffer. thermofisher.com

Post-Conjugation Purification Techniques for Labeled Bioconjugates

After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled biomolecule. thermofisher.com Failure to do so can lead to inaccurate quantification of labeling efficiency and potential artifacts in downstream applications. Several techniques are commonly used for this purification step. lumiprobe.com

Size exclusion chromatography (SEC), also known as gel filtration, is a widely used method for separating the labeled bioconjugate from the smaller, free dye molecules. lumiprobe.comsogang.ac.kr The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). aatbio.commedchemexpress.com

The larger bioconjugate molecules are excluded from the pores of the resin and therefore travel through the column more quickly, eluting first. glenresearch.com The smaller, unconjugated dye molecules enter the pores, extending their path through the column and causing them to elute later. sogang.ac.kr This technique is effective for purifying labeled proteins and oligonucleotides. glenresearch.comsogang.ac.kr Pre-packed spin columns are also commercially available for rapid, small-scale purification. licor.com

Dialysis is a classic technique for separating molecules based on size through a semi-permeable membrane. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) that is large enough to allow the small, free dye molecules to pass through but small enough to retain the larger, labeled bioconjugate. medchemexpress.com The bag is then immersed in a large volume of buffer, which is changed several times to ensure complete removal of the free dye. vlabs.ac.in While effective, dialysis can be a time-consuming process. asm.org

Ultrafiltration is a pressure-driven membrane filtration method that can be used for both purification and concentration of the labeled bioconjugate. formulatrix.commdpi.com The process uses a membrane with a defined MWCO to separate the larger conjugate from the smaller free dye. formulatrix.com

There are two main modes of ultrafiltration:

Dead-End Filtration: Often performed using centrifugal devices, the sample is forced directly through the membrane. This method is simple and suitable for small volumes but can be prone to membrane fouling. formulatrix.com

Tangential Flow Filtration (TFF): The sample flows parallel to the membrane surface, which minimizes the buildup of molecules on the membrane and is more suitable for larger volumes and scalable processes. mdpi.comformulatrix.com

Ultrafiltration is an efficient method for buffer exchange (diafiltration) and removing small molecule impurities from bioconjugate preparations. formulatrix.comnih.gov Regenerated cellulose (B213188) membranes are often found to be effective for the purification of bioconjugated nanoparticles. researchgate.net

Table 2: Comparison of Purification Techniques for Sulfo-Cyanine3 Bioconjugates

Technique Principle Advantages Disadvantages Source(s)
Size Exclusion Chromatography (SEC) Separation based on molecular size. Fast, especially with spin columns; effective separation. Potential for sample dilution. lumiprobe.comglenresearch.comsogang.ac.kr
Dialysis Diffusion across a semi-permeable membrane. Gentle on the sample; simple setup. Time-consuming; requires large buffer volumes. medchemexpress.comvlabs.ac.inasm.org
Ultrafiltration / Diafiltration Pressure-driven separation through a semi-permeable membrane. Fast; combines purification and concentration; scalable (TFF). Can lead to sample loss or membrane fouling (dead-end). formulatrix.comformulatrix.comnih.gov
Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful and widely used technique for the purification of bioconjugates, including those labeled with this compound. conductscience.comgbiosciences.com The method separates molecules based on their net surface charge, which is influenced by the pH and ionic strength of the mobile phase. gbiosciences.comchromatographyonline.com This technique is particularly effective due to its high resolving power and large sample-handling capacity. conductscience.com

The fundamental principle of IEC lies in the reversible interaction between charged biomolecules and an oppositely charged stationary phase, or resin. conductscience.comthermofisher.com The stationary phase consists of an inert matrix functionalized with charged groups. For separating negatively charged molecules (anions), an anion-exchange resin with positively charged functional groups is used. Conversely, for positively charged molecules (cations), a cation-exchange resin with negatively charged functional groups is employed. conductscience.com

Anion-exchange chromatography is typically the method of choice. The process involves several key steps:

Equilibration: The anion-exchange column is equilibrated with a buffer at a low ionic strength and a pH at which the target conjugate carries a net negative charge.

Sample Loading: The reaction mixture, containing the Sulfo-Cyanine3-labeled protein, unlabeled protein, and free dye, is loaded onto the column. The negatively charged components bind to the positively charged resin.

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

Elution: The bound molecules are eluted by increasing the salt concentration (e.g., using a linear gradient of NaCl) or by changing the pH of the mobile phase. The increase in ionic strength disrupts the electrostatic interactions between the bound molecules and the resin. Molecules with a lower net negative charge elute first, followed by those with progressively higher negative charges. Therefore, unlabeled protein will elute before the more negatively charged Sulfo-Cyanine3-protein conjugate.

The selection of the appropriate resin and buffer conditions is critical for successful separation. chromatographyonline.com

Table 1: Key Parameters in Ion-Exchange Chromatography for Sulfo-Cyanine3 Conjugate Purification

ParameterDescriptionRelevance to Sulfo-Cyanine3 Conjugates
Chromatography Type Anion-ExchangeThe sulfonate groups on the dye impart a strong negative charge, making anion-exchange the preferred method for binding the conjugate and free dye. conductscience.comlumiprobe.com
Stationary Phase (Resin) A solid support functionalized with positive charges (e.g., quaternary ammonium (B1175870) - Q, or diethylaminoethyl - DEAE). chromatographyonline.comStrong anion exchangers (like Q-resins) are often used for their pH-independent charge, providing consistent performance.
Mobile Phase (Buffer) An aqueous solution used to load the sample and elute the bound molecules. Its pH and ionic strength are critical variables. chromatographyonline.comThe buffer pH is chosen to ensure the protein conjugate is negatively charged. Elution is typically achieved with a salt gradient (e.g., 0-1 M NaCl).
Separation Basis Net Negative ChargeUnlabeled Protein < Sulfo-Cyanine3-Protein Conjugate < Free Sulfo-Cyanine3 Dye. The conjugate is more retentive than the native protein due to the added negative charges from the dye. researchgate.net
Precipitation Methods

Precipitation is a straightforward and rapid technique used to separate labeled macromolecules, such as proteins and nucleic acids, from low-molecular-weight impurities like unreacted this compound. lumiprobe.com The principle relies on altering the solvent composition to decrease the solubility of the macromolecular conjugate, causing it to precipitate, while the small, unreacted dye molecules remain dissolved in the supernatant. researchgate.net

The most common precipitation agents are organic solvents like cold acetone (B3395972) or ethanol (B145695). lumiprobe.comoup.com When added to the aqueous reaction mixture, these solvents disrupt the hydration shell around the protein, leading to aggregation and precipitation. The efficiency of this process can be influenced by factors such as solvent concentration, temperature, and the intrinsic properties of the biomolecule.

A typical procedure for purifying a Sulfo-Cyanine3-labeled protein involves the following steps:

Addition of Solvent: A sufficient volume of a cold organic solvent (e.g., acetone or ethanol) is added to the conjugation reaction mixture.

Incubation: The mixture is incubated, often at low temperatures (e.g., -20°C), to promote complete precipitation of the protein conjugate.

Centrifugation: The sample is centrifuged at high speed to pellet the precipitated Sulfo-Cyanine3-protein conjugate.

Removal of Supernatant: The supernatant, containing the unreacted dye and other soluble impurities, is carefully decanted.

Washing: The pellet is often washed with the solvent to remove any remaining traces of free dye. This step may be repeated for higher purity. researchgate.net

Resolubilization: The final, purified pellet of the labeled protein is air-dried to remove the organic solvent and then redissolved in an appropriate aqueous buffer for storage or downstream applications.

While precipitation is a rapid method, it can sometimes be less efficient and may lead to some loss of the labeled sample compared to chromatographic techniques. tandfonline.com For nucleic acids, precipitation can be enhanced by the addition of a salt, such as lithium perchlorate (B79767) (LiClO₄), along with acetone. oup.com

Table 2: Comparison of Common Precipitation Agents for Bioconjugate Purification

Precipitation AgentTypical UseMechanismKey Considerations
Ethanol Proteins, Nucleic AcidsReduces the dielectric constant of the solution, decreasing the solubility of macromolecules. lumiprobe.comTypically performed at low temperatures (-20°C) to enhance precipitation. The final concentration of ethanol is usually around 70-80%.
Acetone Proteins, Peptides, OligonucleotidesDehydrates the macromolecule, leading to aggregation and precipitation. researchgate.netoup.comOften used cold. Can be very effective for precipitating peptides and proteins while leaving small hydrophobic molecules like free dyes in solution. researchgate.net
Isopropanol Nucleic AcidsSimilar to ethanol but requires a smaller volume to achieve precipitation due to its lower polarity.Can be effective for precipitating DNA and RNA from solutions. nih.gov

Spectroscopic Characterization and Optical Principles in Research Applications

Photophysical Properties Relevant to Imaging and Detection

The utility of Sulfo-Cyanine3 NHS ester as a fluorescent probe is defined by its distinct photophysical characteristics. These properties, including its absorption and emission profiles, brightness (a function of molar extinction coefficient and quantum yield), and photostability, are critical for its performance in fluorescence microscopy, flow cytometry, and other detection methods. axispharm.com

Absorption and Emission Spectra in Various Research Environments

This compound exhibits characteristic absorption and emission spectra that are generally stable across a range of biologically relevant pH values (pH 4 to 10). aatbio.com In aqueous solutions, such as phosphate (B84403) buffer, the dye typically has an absorption maximum (λex) around 548-555 nm and an emission maximum (λem) in the range of 563-570 nm. lumiprobe.comibiantech.comantibodies.com

The specific spectral properties can be influenced by the local environment. For instance, when conjugated to biomolecules like proteins or when in the presence of nucleoside monophosphates, π-π stacking interactions can occur, which may lead to slight shifts in the spectra and an increase in fluorescence intensity. medchemexpress.com The solvent environment also plays a role; for example, in water/glycerol (B35011) mixtures, a slight red shift in the emission maximum from 565 nm to 568 nm has been observed, indicating sensitivity to solvent polarity. rsc.org

Table 1: Spectral Properties of this compound in Different Environments

Environment Absorption Max (nm) Emission Max (nm)
Aqueous Buffer 548 - 555 lumiprobe.comantibodies.comaatbio.com 563 - 570 lumiprobe.comibiantech.comantibodies.com
Water/Glycerol Mixture - 565 - 568 rsc.org

Molar Extinction Coefficient and Quantum Yield in Biological Contexts

The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.

This compound is known for its high molar extinction coefficient, with reported values around 150,000 to 162,000 L·mol⁻¹·cm⁻¹. lumiprobe.comaatbio.com This high value contributes to its bright signal, making it a sensitive probe for detecting low-abundance targets.

The fluorescence quantum yield of this compound is typically around 0.1 to 0.15 in aqueous solutions. lumiprobe.comaatbio.com However, this value can be enhanced in certain biological contexts. For instance, when the dye interacts with biomolecules through π-π stacking, the photoisomerization process, a major non-radiative decay pathway for cyanine (B1664457) dyes, is inhibited. medchemexpress.com This inhibition leads to a significant increase in the fluorescence quantum yield and lifetime, resulting in a brighter signal. medchemexpress.commedchemexpress.com

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound

Parameter Value Reference(s)
Molar Extinction Coefficient (ε) 150,000 - 162,000 L·mol⁻¹·cm⁻¹ lumiprobe.comaatbio.com

Photostability and Photobleaching Kinetics in Research Setups

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies. This compound is regarded as having good photostability. interchim.fr

The photobleaching kinetics of cyanine dyes are influenced by factors such as the intensity of the excitation light and the chemical environment. While specific kinetic data for this compound is not extensively detailed in the provided context, it is known that carbocyanines with shorter polymethine chains, like Cy3, can undergo photoisomerization in the excited state. rsc.org This process can contribute to photobleaching. However, its interactions with biomolecules can enhance its photostability. medchemexpress.com

Solvent Effects on Fluorescent Properties for Research Optimization

The fluorescent properties of this compound are sensitive to the solvent environment, a characteristic that can be leveraged for research optimization. The dye is highly soluble in water and polar organic solvents like DMF and DMSO. ibiantech.com

Studies have shown that changes in solvent polarity and viscosity can affect the fluorescence intensity and emission wavelength. For example, in water/glycerol mixtures, an increase in viscosity leads to an increase in the fluorescence quantum yield of Sulfo-Cyanine3. rsc.org This is because increased viscosity slows down the molecular motion associated with non-radiative decay pathways like photoisomerization. rsc.org A slight red shift in the emission maximum is also observed with increasing glycerol concentration, indicating a sensitivity to changes in solvent polarity. rsc.org This sensitivity allows for the use of Sulfo-Cyanine3 as a probe to measure properties like microviscosity in biological systems. rsc.org

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and measuring distances on the nanometer scale. It involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.

This compound as a Donor or Acceptor in FRET Pairs

This compound is frequently used as a component in FRET pairs, where it can function as either a donor or an acceptor, depending on the spectral properties of its partner dye. peg.ink

As a donor , Sulfo-Cyanine3 is often paired with longer-wavelength acceptors like Sulfo-Cyanine5 (Sulfo-Cy5). d-nb.info The emission spectrum of Sulfo-Cyanine3 has significant overlap with the absorption spectrum of Sulfo-Cy5, a prerequisite for efficient FRET. This pairing has been successfully used to create ratiometric FRET sensors for monitoring enzymatic activities, such as ATP cleavage, where large changes in the fluorescence ratio are observed. d-nb.info

As an acceptor , Sulfo-Cyanine3 can be paired with donors that have emission spectra overlapping with its absorption spectrum. For example, it can be paired with Coumarin 343. Furthermore, Sulfo-Cyanine3 can be paired with a non-fluorescent quencher, such as the Eclipse Quencher, to create "dark-quenched" probes. d-nb.info In these probes, the fluorescence of Sulfo-Cyanine3 is quenched in the intact state and increases significantly upon cleavage of the probe, providing a turn-on fluorescence signal. d-nb.info

The versatility of this compound in forming FRET pairs makes it a valuable tool for a wide range of applications, including studying intermolecular interactions, measuring molecular distances, and localizing molecules within cells. peg.ink

Table 3: Common FRET Partners for this compound

FRET Partner Role of Sulfo-Cyanine3 Application Example Reference(s)
Sulfo-Cyanine5 (Sulfo-Cy5) Donor Ratiometric ATP cleavage sensor d-nb.info
Eclipse Quencher Donor Dark-quenched ATP cleavage probe d-nb.info

Quantitative FRET Measurements for Molecular Proximity Studies

This compound is frequently employed as a fluorescent donor in Förster Resonance Energy Transfer (FRET) studies. FRET is a non-radiative energy transfer process between two fluorophores—a donor and an acceptor—that occurs when they are in close proximity, typically within 1-10 nanometers. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular-scale distances and detecting conformational changes in biomolecules.

In a typical FRET application, this compound is covalently attached to a specific site on a biomolecule, while an acceptor dye, very commonly Sulfo-Cyanine5 (Sulfo-Cy5), is attached to another site on the same or an interacting molecule. rsc.org When the Sulfo-Cyanine3 donor is excited, it can transfer its excitation energy to the Sulfo-Cyanine5 acceptor if they are close enough. This results in a decrease in the donor's fluorescence intensity and lifetime, and a corresponding increase in the acceptor's fluorescence emission. By measuring these changes, researchers can quantitatively determine the distance between the labeled sites.

Research applications have demonstrated the utility of the Sulfo-Cyanine3/Sulfo-Cyanine5 FRET pair in various quantitative studies. For instance, this pair has been used to create ratiometric FRET probes for monitoring ATP hydrolysis, where the cleavage of a doubly-labeled ATP analogue separates the dyes and leads to a detectable change in the FRET signal. In other studies, it has been used to monitor the distribution of proteins within mesoporous silica (B1680970) particles; the presence or absence of FRET provided information on whether the proteins were packed closely together. rsc.org Furthermore, FRET experiments using this pair have been instrumental in studying the real-time dynamics of macromolecular machines, such as the transient unwinding of double-stranded RNA by enzymes, by monitoring the time-dependent changes in the acceptor's FRET signal. nih.gov

Förster Distance Considerations for Optimal FRET Efficiency in Research

The efficiency of FRET is fundamentally governed by the Förster distance (R₀), which is the specific distance between the donor and acceptor pair at which the energy transfer efficiency is 50%. The efficiency of energy transfer (E) is related to the inter-fluorophore distance (r) by the equation:

E = 1 / (1 + (r/R₀)⁶)

This sixth-power dependence makes FRET efficiency highly sensitive to small changes in distance around the R₀ value. The Förster distance is not a universal constant but is a characteristic property of a specific donor-acceptor pair, calculated from the spectral properties of the two dyes and their relative orientation. It depends on the fluorescence quantum yield of the donor, the extinction coefficient of the acceptor, and the overlap between the donor's emission spectrum and the acceptor's excitation spectrum.

For the commonly used Cy3 and Cy5 FRET pair, the R₀ value is generally in the range of 5 to 6 nm, making it suitable for studying distances relevant to many biological macromolecules. However, the precise R₀ value can be influenced by several factors. The orientation factor, kappa-squared (κ²), which accounts for the relative orientation of the donor and acceptor transition dipoles, is a significant variable. While a value of 2/3 is often assumed for randomly oriented, freely rotating dyes, this assumption is not always valid, especially when fluorophores are attached to macromolecules via linkers, which can restrict their motion. nih.gov Studies have shown that when Cy3 and Cy5 are attached to the termini of DNA double helices, they tend to stack on the ends, leading to a significant orientation dependence that must be considered for accurate distance measurements. nih.gov The length and flexibility of the linker attaching the dye to the biomolecule can also affect the fluorophore's position and orientation, thereby influencing the effective R₀. nih.gov

Advanced Spectroscopic Techniques Employing this compound

This compound's photophysical properties make it a valuable tool for a range of advanced spectroscopic techniques beyond steady-state fluorescence measurements.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a brief pulse of light. This provides information on the fluorescence lifetime (τ) of the fluorophore, which is the average time it spends in the excited state. The lifetime of Sulfo-Cyanine3 is sensitive to its local microenvironment. For example, the photoisomerization of cyanine dyes is a major non-radiative decay pathway that shortens their fluorescence lifetime. medchemexpress.com When the dye's ability to isomerize is sterically hindered, such as upon binding to a protein or stacking against a nucleic acid, its fluorescence lifetime and quantum yield increase. medchemexpress.comnih.gov

Researchers utilize time-resolved measurements to probe these interactions. For instance, studies have measured changes in the lifetime of Sulfo-Cyanine3 labeled to dsRNA to characterize different micro-environments upon protein binding. nih.gov This technique can also be used to distinguish between different populations of a labeled molecule or to confirm the occurrence of FRET, as energy transfer provides an additional de-excitation pathway that shortens the donor's fluorescence lifetime. rsc.org

Fluorescence Correlation Spectroscopy (FCS) is a single-molecule-sensitive technique that analyzes spontaneous fluorescence intensity fluctuations as fluorescently labeled molecules diffuse through a tiny, fixed confocal observation volume (typically on the order of a femtoliter). nih.govfrontiersin.org By calculating the temporal autocorrelation of these fluctuations, FCS can provide quantitative information about the concentration, diffusion coefficient, and hydrodynamic radius of the fluorescent particles. frontiersin.orgpicoquant.com

Sulfo-Cyanine3 is well-suited for FCS studies due to its brightness and photostability. In a notable application, Sulfo-Cyanine3 was used to study the self-assembly of hydrophobically modified ethoxylated urethane (B1682113) (HEUR) polymers. rsc.org By monitoring the diffusion dynamics of the dye, FCS was able to distinguish between free dye in solution and dye bound to polymer aggregates. rsc.org Advanced FCS methods that also incorporate fluorescence lifetime information can further enhance sensitivity, allowing for the isolation of the signal from the dye fraction bound to the polymers, revealing the formation of small aggregates and percolated networks. rsc.org

Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence relative to the polarization of the excitation light. This technique provides information about the rotational motion of the fluorophore during its excited-state lifetime. When a small fluorescent dye like Sulfo-Cyanine3 is attached to a large biomolecule, its rotational freedom is restricted, and its motion reflects the tumbling and dynamics of the larger molecule.

Time-resolved anisotropy decay measurements are particularly powerful. In these experiments, the decay of anisotropy over nanoseconds is monitored, which can be analyzed to yield rotational correlation times. These correlation times provide detailed insights into the molecule's dynamics. For example, faster correlation times (sub-nanosecond to a few nanoseconds) can be attributed to the internal rotational dynamics of the fluorophore on its linker, while slower correlation times (tens of nanoseconds) report on the local or global tumbling of the entire labeled biomolecule, such as a segment of dsRNA or a whole protein. nih.govuni-duesseldorf.de Studies have used anisotropy decay of Sulfo-Cyanine3-labeled dsRNA to show that the local tumbling of the nucleic acid is dramatically restricted upon binding to a protein, indicating a substrate-induced rigidification of the complex. nih.gov These measurements are crucial for understanding the conformational dynamics that are often critical for biomolecular function. nih.gov

Data Tables

Table 1: Spectroscopic Properties of Sulfo-Cyanine3

PropertyValueReference
Excitation Maximum (λex)~548 - 555 nm rsc.orgibiantech.com
Emission Maximum (λem)~563 - 570 nm rsc.orgibiantech.com
Molar Extinction Coefficient (ε)~162,000 M⁻¹cm⁻¹ ibiantech.com
Fluorescence Quantum Yield (Φ)~0.1 - 0.15 ibiantech.comaatbio.com
Molecular Weight~735.80 g/mol (Sodium Salt) ibiantech.com

Applications in Advanced Biological Imaging and Detection Methodologies

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a cornerstone of biological imaging, and Sulfo-Cyanine3 NHS ester is frequently employed as a fluorescent label in this technique. axispharm.com Its bright fluorescence and good photostability make it an excellent choice for imaging cellular components. axispharm.com The NHS ester group allows for the efficient and specific covalent labeling of primary amine groups on proteins and other biomolecules, ensuring that the fluorescent signal is localized to the target of interest. ibiantech.comlumiprobe.com This specificity is crucial for obtaining high-contrast images of subcellular structures and their dynamics.

The spectral characteristics of Sulfo-Cyanine3, with an excitation maximum around 548 nm and an emission maximum around 563 nm, are well-matched with the laser lines and detection channels available on most commercial confocal microscopes. ibiantech.com This compatibility simplifies experimental setup and ensures efficient signal detection.

Table 1: Spectral Properties of Sulfo-Cyanine3
PropertyValueReference
Excitation Maximum~548 nm ibiantech.com
Emission Maximum~563 nm ibiantech.com
Molar Extinction Coefficient162,000 L·mol⁻¹·cm⁻¹ ibiantech.com
Fluorescence Quantum Yield0.1 ibiantech.com

Multi-Color Imaging Strategies with Sulfo-Cyanine3

The distinct spectral properties of Sulfo-Cyanine3 make it a valuable component in multi-color imaging experiments. adcreviews.com By combining Sulfo-Cyanine3 with other fluorophores that have different excitation and emission spectra, researchers can simultaneously visualize multiple targets within the same cell or tissue sample. For instance, Sulfo-Cyanine3, which emits in the orange-red region of the spectrum, is often used alongside dyes that emit in the green (like Alexa Fluor 488) or far-red (like Cyanine5) regions. csic.es This allows for the co-localization and interaction studies of different proteins or cellular structures.

A critical consideration in multi-color imaging is the potential for spectral overlap between different fluorophores, which can lead to bleed-through and inaccurate results. The relatively narrow emission spectrum of Sulfo-Cyanine3 helps to minimize this issue, particularly when paired with spectrally well-separated dyes. adcreviews.com For example, its emission is distinct enough from that of far-red dyes like Sulfo-Cyanine5, making them a popular pair for dual-labeling experiments.

Deep-Tissue Imaging Considerations in Research Models

While cyanine (B1664457) dyes in the near-infrared (NIR) spectrum, such as Sulfo-Cyanine7 and Sulfo-Cyanine7.5, are generally preferred for deep-tissue imaging due to their ability to penetrate tissue with minimal scattering and absorption, Sulfo-Cyanine3 can still be utilized for imaging structures closer to the surface in research models. adcreviews.comaxispharm.com For thinner tissue sections or in vivo imaging of superficial layers, the brightness of Sulfo-Cyanine3 can provide a strong signal. However, for imaging deeper structures, the increased light scattering and tissue autofluorescence in the visible spectrum where Sulfo-Cyanine3 emits can be limiting factors. Researchers often need to optimize imaging parameters and may employ techniques like two-photon microscopy to improve penetration depth and reduce background when using visible-light fluorophores like Sulfo-Cyanine3 for in vivo applications.

Super-Resolution Microscopy Techniques

The advent of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. csic.esresearchgate.net Sulfo-Cyanine3 and other cyanine dyes have been instrumental in the development and application of these advanced imaging techniques.

Stimulated Emission Depletion (STED) Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. wikipedia.org The choice of fluorophore is critical for successful STED imaging, and Sulfo-Cyanine3 has been used in this context. For optimal performance, the fluorophore's spectral properties must align with the excitation and STED depletion lasers. thermofisher.com While not as commonly used as some other dyes specifically optimized for STED, research has demonstrated the use of cyanine dyes in STED microscopy. csic.es The photostability and brightness of Sulfo-Cyanine3 are advantageous for withstanding the high laser intensities used in STED. axispharm.com

Photoactivated Localization Microscopy (PALM) / Stochastic Optical Reconstruction Microscopy (STORM)

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. wikipedia.orgnih.gov Cyanine dyes were fundamental to the original development of STORM, where a pair of dyes, an "activator" and a "reporter," are used to induce photoswitching. wikipedia.org

While PALM was initially developed with photoactivatable fluorescent proteins, both PALM and STORM can utilize synthetic dyes. fsu.edu In the context of STORM, cyanine dyes like Cy5 are often paired with an activator dye. interchim.fr Interestingly, studies have shown that Cy5 can photoconvert to a Cy3-like species upon photoexcitation, a phenomenon that could potentially be exploited in SMLM strategies, although it can also introduce artifacts in multi-color imaging if not accounted for. acs.orgresearchgate.net The ability of cyanine dyes to be driven between fluorescent "on" and dark "off" states is the key principle behind their use in STORM. wikipedia.org

Flow Cytometry and Cell Sorting Applications

This compound is a valuable reagent in flow cytometry, a powerful technique for analyzing and sorting cells. axispharm.com Its bright fluorescence provides distinct signals, enabling precise cell population analysis and sorting. axispharm.com

In immunophenotyping, Sulfo-Cyanine3-conjugated antibodies are used to identify and quantify different cell populations based on the presence of specific cell surface markers. axispharm.combiorxiv.org For example, in a study investigating the immune response to metastatic ovarian cancer, antibodies labeled with cyanine dyes were used for the immunophenotyping of various mouse immune cells, including T-cells (CD3e), natural killer cells (CD49b), and various other immune cell markers. biorxiv.org This allows for detailed characterization of the cellular composition of complex biological samples like blood or tissue.

The intensity of the fluorescence signal from Sulfo-Cyanine3-labeled probes can be directly proportional to the number of target molecules on or within a cell. This quantitative capability allows researchers to assess the expression levels of specific proteins or other cellular components, providing insights into cellular function and responses to various stimuli.

Immunophenotyping and Cell Population Analysis

Western Blotting and Immunofluorescence Assays

This compound is frequently employed in Western blotting and immunofluorescence assays to detect and localize specific proteins. axispharm.comvnir.lifeibiantech.com

In Western blotting, Sulfo-Cyanine3-labeled secondary antibodies are used to detect a primary antibody that has bound to a specific protein on a membrane. ibiantech.com The bright fluorescence of the dye allows for sensitive detection and quantification of the target protein. ibiantech.commedchemexpress.com This method is crucial for determining the relative abundance of proteins in different samples.

A variety of Sulfo-Cyanine3 derivatives, including streptavidin conjugates, are available for use in Western blots and other immunofluorescence applications. lumiprobe.com

Immunofluorescence assays utilize Sulfo-Cyanine3-conjugated antibodies to visualize the distribution of specific proteins within cells. axispharm.commedchemexpress.com This provides valuable information about the subcellular localization of proteins, offering clues to their function. For instance, observing a protein localized to the nucleus suggests a role in gene regulation, while localization to the mitochondria might indicate involvement in cellular respiration. The clear and bright imaging capabilities of Sulfo-Cyanine3 make it ideal for these types of cellular imaging studies. axispharm.com

Protein Detection and Quantification

In Vitro and Ex Vivo Research Imaging

The applications of this compound extend to a broad range of in vitro and ex vivo imaging research. axispharm.comantibodies.com In a study on antigen retention in lymph nodes, this compound was used to label antigens to track their localization within tissue sections. nih.gov Another research effort utilized Sulfo-Cyanine3-labeled poly(L-lysine)-graft-poly(ethylene glycol) (PLE) to analyze the stability of layer-by-layer films for nanoparticle-based immunotherapy. biorxiv.org These examples highlight the utility of this dye in visualizing and tracking biological molecules and processes in complex biological systems outside of a living organism.

Cell-Based Assays and High-Throughput Screening

This compound is extensively used for labeling primary amines on proteins, peptides, and amine-modified oligonucleotides in various cell-based assays. medchemexpress.comvnir.life Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with these amine groups to form stable amide bonds. nih.govhowarthgroup.org This labeling strategy is fundamental for tracking and quantifying biomolecules in applications like immunofluorescence and flow cytometry. howarthgroup.orgaatbio.com

A key advantage of this compound is its enhanced water solubility due to the presence of sulfonate groups. fishersci.combroadpharm.comibiantech.com This property is particularly beneficial for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic co-solvents. vnir.lifeibiantech.comlumiprobe.com The high water solubility eliminates the need for organic solvents in labeling reactions, preserving the native conformation and function of the labeled biomolecules. aatbio.com

In the context of high-throughput screening, the consistent and reliable labeling provided by this compound is crucial. It allows for the development of robust assays to screen large compound libraries for their effects on cellular processes. medchemexpress.com For instance, labeled antibodies can be used to quantify the expression levels of specific proteins in response to different drug candidates. The photostability and pH tolerance (from pH 3 to 10) of the dye ensure reliable performance across various assay conditions. aatbio.comaatbio.comavantorsciences.com

Recent advancements have demonstrated the use of NHS-ester-based labeling for pan-membrane-protein analysis in live cells. nih.gov This technique allows for rapid and uniform labeling of cell surface proteins, enabling the study of dynamic membrane topology and cell-cell interactions in real-time. nih.gov For example, dendritic cells labeled with this compound have been used to visualize the formation of tunneling nanotubes and the intercellular transfer of materials. nih.gov

Tissue Section Imaging and Analysis

This compound is a valuable reagent for immunofluorescence staining of tissue sections, allowing for the spatial localization of specific proteins within the complex architecture of tissues. nih.gov The process typically involves fixing and permeabilizing the tissue, followed by incubation with a primary antibody that specifically binds to the target protein. A secondary antibody, conjugated with this compound, is then used to detect the primary antibody, resulting in a fluorescent signal at the site of the target protein. aatbio.com

The bright and stable fluorescence of Sulfo-Cyanine3 allows for high-resolution imaging of tissue structures. nih.gov Researchers have used this dye in combination with optical clearing techniques to perform 3D immunofluorescence microscopy of large tissue samples, such as tumor microenvironments. nih.gov This approach enables detailed spatial analysis of different cell types, like immune cells and cancer cells, within the intact tissue. nih.gov

Furthermore, Sulfo-Cyanine3 has been incorporated into advanced staining techniques like tyramide signal amplification (TSA). nih.govlumiprobe.com In the TSA method, horseradish peroxidase (HRP) converts a tyramide-conjugated dye into a reactive radical that covalently binds to nearby proteins. This results in a significant amplification of the fluorescent signal, enabling the detection of low-abundance proteins in tissue sections. nih.govlumiprobe.com Studies have shown that using a Sulfo-Cy3 azide (B81097) in a related click chemistry-based detection method can provide a high signal-to-noise ratio with reduced background staining compared to traditional fluorescent tyramides. nih.gov

The following table provides an overview of research findings utilizing this compound in tissue imaging:

ApplicationTissue TypeTargetKey Finding
3D ImmunofluorescenceTumor MacrosectionVascular, Immune, and Cancer CellsEnabled multiplexed 3D spatial analysis of the tumor microenvironment after optical clearing. nih.gov
ImmunostainingMouse Embryonic CortexNeuronal Nuclei (NeuN)Sulfo-Cy3 azide in a click chemistry-based method offered improved signal-to-noise ratio over traditional TSA. nih.gov
HistochemistryHeLa Cell SectionsEpidermal Growth Factor ReceptorAmine-landscaping of streptavidin labeled with sulfoCy3 improved specific signal in cellular imaging. howarthgroup.org

Other Specialized Imaging Modalities

Beyond conventional microscopy, this compound has proven to be a valuable tool in more advanced and specialized imaging techniques that provide insights at the single-molecule and whole-organism levels.

Single-Molecule Imaging

Single-molecule imaging techniques, such as single-molecule Förster resonance energy transfer (smFRET), allow for the study of the dynamics and interactions of individual biomolecules. nih.gov Sulfo-Cyanine3 is frequently used as a fluorescent label in these studies due to its photostability and brightness. science.gov In smFRET, Sulfo-Cyanine3 often serves as the donor or acceptor fluorophore, and changes in the distance between it and a partner dye are measured to reveal conformational changes in proteins or nucleic acids. nih.gov

The ability to label specific sites on biomolecules is critical for single-molecule studies. This compound can be used to label amine groups on proteins or amine-modified nucleotides, which are then incorporated into DNA or RNA strands. nih.gov Researchers have utilized Sulfo-Cy3-labeled oligonucleotides to investigate the effects of DNA supercoiling on protein-DNA interactions at the single-molecule level. nih.gov These experiments have provided detailed kinetic information about processes like DNA unwinding by proteins. nih.gov

The high water solubility of Sulfo-Cyanine3 is also an advantage in single-molecule experiments, as it helps to prevent the aggregation of labeled biomolecules. glenresearch.com However, it is important to note that even water-soluble dyes can sometimes interact with lipid bilayers, which could potentially influence single-molecule tracking experiments near cell membranes. plos.org

A summary of research findings using this compound in single-molecule imaging is presented below:

TechniqueBiomoleculeResearch FocusKey Finding
smFRETDNADNA unwinding by dCas9-gRNARevealed the kinetics of DNA unwinding and rewinding by the dCas9-gRNA complex on different DNA topologies. nih.gov
Single-molecule trackingMutS proteinDNA mismatch repairAllowed for the observation of MutS binding to DNA mismatches and its dissociation in the presence of ADP and ATP. nih.gov

Intravital Microscopy

Intravital microscopy enables the imaging of biological processes in living animals in real-time. This technique provides a dynamic view of cellular and molecular events within their native physiological context. This compound, when conjugated to targeting molecules like antibodies or peptides, can be used as a probe for in vivo imaging. nih.govalfa-chemistry.com

The fluorescent properties of Sulfo-Cyanine3 are well-suited for intravital imaging, as its emission in the yellow-orange range of the spectrum allows for good tissue penetration and can be distinguished from the autofluorescence of many tissues. nih.gov For example, Sulfo-Cyanine3 labeled antibodies have been used to track the distribution and accumulation of extracellular vesicles (EVs) in mouse models of cancer. biorxiv.org These studies have provided insights into how EVs can influence the tumor microenvironment. biorxiv.org

Furthermore, the stability of the covalent bond formed by the NHS ester ensures that the fluorescent label remains attached to the molecule of interest during the course of the in vivo experiment. nih.gov This is crucial for accurately tracking the biodistribution and target engagement of the labeled probe. Researchers have successfully used NHS-ester-based labeling to visualize intercellular transfer among splenocytes in a T cell lymphoma mouse model, demonstrating the stability of the label in vivo. nih.gov

Quantitative Analysis and Performance Metrics in Research with Sulfo Cyanine3 Nhs Ester

Labeling Efficiency and Degree of Labeling (DOL) Assessment

The efficiency of the conjugation reaction between Sulfo-Cyanine3 NHS ester and a biomolecule, such as a protein or antibody, is a crucial parameter. It is quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules covalently bound to each biomolecule. aatbio.com

A common and straightforward method for determining the DOL is through UV-Vis spectrophotometry. nih.gov This technique relies on measuring the absorbance of the purified conjugate at two specific wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the Sulfo-Cyanine3 dye (approximately 548-555 nm). ibiantech.comaatbio.com

The calculation requires the molar extinction coefficients of both the protein and the dye. The molar extinction coefficient for Sulfo-Cyanine3 is approximately 162,000 L·mol⁻¹·cm⁻¹. ibiantech.com However, the absorbance of the dye at 280 nm can interfere with the protein absorbance measurement. To correct for this, a correction factor (CF₂₈₀), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength, is used. For Sulfo-Cyanine3, this correction factor is about 0.06. ibiantech.com

The formula to calculate the DOL is as follows:

DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye]

Where:

A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (~550 nm).

A₂₈₀ is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the Sulfo-Cyanine3 dye at its A_max (162,000 L·mol⁻¹·cm⁻¹). ibiantech.com

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.06). ibiantech.com

ParameterSymbolTypical Value for Sulfo-Cyanine3
Dye Molar Extinction Coefficient ε_dye162,000 L·mol⁻¹·cm⁻¹ ibiantech.com
Dye Maximum Absorbance λ_abs~548-555 nm ibiantech.comaatbio.com
Dye Maximum Emission λ_em~563-569 nm ibiantech.comaatbio.com
Correction Factor at 280 nm CF₂₈₀0.06 ibiantech.com

Table 1: Key spectrophotometric parameters for this compound used in DOL calculations.

The DOL has a significant impact on the functionality and performance of the resulting bioconjugate. It is essential to optimize the DOL to achieve a balance between signal intensity and preserved biological activity.

Low DOL: A low degree of labeling may result in insufficient signal for sensitive detection, leading to a poor signal-to-noise ratio.

High DOL (Over-labeling): While a higher DOL might seem desirable for a stronger signal, it can be detrimental. Over-labeling can lead to several adverse effects:

Self-Quenching: High densities of fluorophores on a protein surface can lead to fluorescence quenching, where the dyes interact with each other, resulting in a loss of fluorescence signal. aatbio.comresearchgate.net

Altered Biological Activity: Excessive modification of amino groups (like lysine (B10760008) residues) on a protein, especially within or near active sites or antigen-binding domains, can alter the protein's conformation and impair its biological function, such as an antibody's binding affinity. aatbio.com

Aggregation: Increased dye loading, particularly with more hydrophobic dyes, can promote protein aggregation. nih.gov Sulfo-Cyanine3 is sulfonated to enhance water solubility and reduce this tendency. ibiantech.comlumiprobe.com

Research has shown that the ideal DOL is application-specific. For instance, achieving a DOL of approximately 1 dye molecule per enzyme was the target in a study immobilizing enzymes. rsc.org In another study, varying the molar excess of the dye was used to achieve different DOLs (from 1 to 3) to study the effects on antibody targeting. nih.gov Therefore, it is often necessary to perform a titration, testing different molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1) to determine the optimal DOL for a specific biomolecule and application. aatbio.com

Spectrophotometric Determination of DOL

Signal-to-Noise Ratio Optimization in Imaging Experiments

A high signal-to-noise ratio (S/N) is paramount for obtaining clear, high-contrast images in fluorescence microscopy. bitesizebio.com This involves maximizing the specific signal from the Sulfo-Cyanine3-labeled target while minimizing background fluorescence.

Background fluorescence can originate from several sources, including unbound dye, non-specific binding of the conjugate, and autofluorescence from the sample or imaging medium.

Removal of Unbound Dye: It is crucial to remove all non-covalently bound this compound after the labeling reaction. This is typically achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis. nih.govhowarthgroup.org

Blocking and Washing: In applications like immunofluorescence (IF) and immunohistochemistry (IHC), blocking non-specific binding sites on the sample is essential. This is often done using reagents like bovine serum albumin (BSA) or normal serum. Thorough washing steps after incubation with the labeled antibody are also critical to remove any non-specifically bound conjugates. lumiprobe.com

Reducing Autofluorescence: Some cells and tissues exhibit natural fluorescence (autofluorescence). This can sometimes be mitigated by using appropriate filters, spectral unmixing techniques, or chemical quenching agents. Choosing a dye like Sulfo-Cyanine3, which fluoresces in the orange-red region of the spectrum, can also help, as autofluorescence is often more pronounced in the green and blue channels.

Using High-Quality Reagents: Ensuring the purity of buffers and mounting media is important to avoid introducing fluorescent contaminants.

Beyond optimizing the DOL, several strategies can be employed to enhance the specific fluorescent signal.

Tyramide Signal Amplification (TSA): For detecting low-abundance targets, the TSA method can dramatically increase the signal. lumiprobe.com In this technique, a horseradish peroxidase (HRP)-conjugated secondary antibody catalyzes the deposition of a large number of Sulfo-Cyanine3-tyramide molecules at the target site. This can enhance sensitivity by over 100-fold compared to conventional methods. lumiprobe.com

High Quantum Yield: Sulfo-Cyanine3 is a bright dye with a high molar extinction coefficient and a good fluorescence quantum yield, which contributes to a strong intrinsic signal. lumiprobe.comaxispharm.com Its water-soluble nature helps prevent aggregation-induced quenching. lumiprobe.com

Optimal Imaging Hardware: Utilizing a sensitive detector, such as a high-quantum-efficiency camera, and appropriate optical filters matched to the excitation and emission spectra of Sulfo-Cyanine3 (Excitation ~555 nm, Emission ~569 nm) is crucial for efficient signal collection. aatbio.com Total internal reflection fluorescence (TIRF) microscopy can also be used to increase the S/N ratio for samples near a glass surface by reducing out-of-focus fluorescence. uni-muenchen.de

Minimization of Background Fluorescence in Research Systems

Photobleaching Mitigation Strategies in Prolonged Imaging Studies

Photobleaching, the irreversible photodegradation of a fluorophore upon exposure to excitation light, is a major limitation in long-term or time-lapse imaging experiments. tocris.com Cyanine (B1664457) dyes, while relatively photostable, are still susceptible. nih.govaxispharm.com

Strategies to mitigate photobleaching include:

Using Antifade Reagents: The most common approach is to embed the sample in a mounting medium containing an antifade reagent. These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching. tocris.com Commercially available antifade mountants like SlowFade and ProLong are often used. thermofisher.comsigmaaldrich.com Trolox, a vitamin E derivative, is another popular component of antifade cocktails that acts as a triplet state quencher. tocris.comresearchgate.net

Minimizing Light Exposure: Reducing the intensity of the excitation light and minimizing the exposure time are direct ways to decrease the rate of photobleaching. This must be balanced with the need to acquire a sufficient signal. bitesizebio.com

Oxygen Scavenging Systems: Removing molecular oxygen from the sample environment can significantly enhance fluorophore photostability. Glucose oxidase/catalase systems are commonly used for this purpose in live-cell imaging. nih.gov

Protective Chemical Environment: Research has shown that the local chemical environment can influence photostability. For example, certain amino acids like ergothioneine (B1671048) have been shown to enhance the photostability of Cy3 and other cyanine dyes. chemrxiv.org Covalently linking stabilizers like cyclooctatetraene (B1213319) (COT) to cyanine dyes has also been demonstrated to reduce triplet state lifetime and improve photostability. researchgate.net

Antioxidant and Oxygen Scavenging Systems

In fluorescence imaging, particularly at the single-molecule level, the photostability of fluorophores like Sulfo-Cyanine3 is paramount. The excitation of cyanine dyes can lead to the generation of reactive oxygen species (ROS), which chemically degrade the dye and cause photobleaching. To counteract this, antioxidant and oxygen scavenging systems are frequently added to the imaging buffer. These systems enhance dye stability by reducing ROS or quenching the dye's reactive triplet state. nih.govresearchgate.net

Common systems include enzymatic options like glucose oxidase and catalase (GODCAT) and small-molecule antioxidants such as β-mercaptoethanol (BME), n-propyl gallate (nPG), and Trolox, a water-soluble vitamin E derivative. nih.gov The addition of these agents can have a significant impact; for instance, oxygen-scavenging systems have been shown to improve the stability of Cy3. nih.gov Additives can also affect the dye's blinking characteristics and the total number of photons emitted before photobleaching. chemrxiv.org The choice and concentration of the antioxidant must be optimized, as some compounds can also quench fluorescence at high concentrations. researchgate.net

Table 1: Common Antioxidant and Oxygen Scavenging Systems for Cyanine Dyes

Antioxidant/SystemMechanism of ActionCommon ConcentrationEffect on Cyanine Dyes
Glucose Oxidase/Catalase (GODCAT) Enzymatically removes dissolved molecular oxygen, a key precursor for ROS. nih.govVaries by activityReduces oxygen-mediated photobleaching, but mismatched activities can produce H₂O₂, which can damage fluorophores. nih.gov
Trolox Acts as a triplet state quencher and antioxidant. nih.gov1-10 mMImproves photostability and reduces blinking of Cy3 and Cy5. nih.gov
β-Mercaptoethanol (BME) A reducing agent that can quench triplet states and scavenge radicals. chemrxiv.org~140 mMSignificantly increases the number of photons detected from single Cy3 molecules before bleaching. chemrxiv.org
n-Propyl Gallate (nPG) An antioxidant that scavenges free radicals. nih.govresearchgate.net100 µM - 10 mMReduces photobleaching, though effectiveness and optimal concentration can vary. nih.govresearchgate.net

Imaging Protocol Optimization

Optimizing the imaging protocol is essential for acquiring high-quality, quantitative data with Sulfo-Cyanine3-labeled bioconjugates. The goal is to maximize the signal-to-noise ratio while minimizing photobleaching and potential phototoxicity.

Key parameters for optimization include:

Excitation and Emission Wavelengths: Sulfo-Cyanine3 has an excitation maximum around 548-555 nm and an emission maximum at approximately 563-570 nm. lunanano.caibiantech.comaatbio.com Using a laser line and emission filter that closely match these peaks is crucial for efficient signal collection. chemrxiv.orghowarthgroup.org

Laser Power and Exposure Time: The lowest possible laser power and shortest exposure time that provide a sufficient signal should be used. This is a fundamental principle to reduce the rate of photobleaching and prevent damage to live cells. howarthgroup.org

Imaging Buffer: As detailed previously, the use of antifade reagents and oxygen scavengers in the imaging buffer is a critical step in preserving the fluorescent signal during acquisition. nih.govresearchgate.net

Detector Settings: The settings on the detector, such as the gain on an EMCCD camera, should be adjusted to use the full dynamic range without saturating the signal, which is essential for quantitative measurements.

pH of Labeling and Imaging Buffers: The reaction of NHS esters with amines is highly pH-dependent, with an optimal range of pH 8.3-9.0 for efficient labeling. aatbio.commedchemexpress.cominterchim.fr Using buffers outside this range can lead to poor labeling efficiency or hydrolysis of the NHS ester. interchim.fr

Researchers often need to perform pilot experiments to determine the ideal dye-to-protein ratio for labeling, as over-labeling can sometimes affect protein function or lead to fluorescence quenching. aatbio.comrsc.org

Table 2: Key Parameters for Imaging Protocol Optimization with Sulfo-Cyanine3

ParameterRecommended Setting/ConsiderationRationale
Excitation Wavelength ~548 - 555 nm lunanano.caibiantech.comaatbio.comMatches the dye's absorption peak for maximal excitation efficiency.
Emission Filter Bandpass centered around ~563 - 570 nm lunanano.caibiantech.comhowarthgroup.orgIsolates the dye's fluorescence, reducing background and crosstalk.
Laser Power As low as reasonably achievableMinimizes photobleaching and phototoxicity. howarthgroup.org
Labeling Buffer pH pH 8.3 - 9.0 aatbio.commedchemexpress.cominterchim.frOptimizes the reaction between the NHS ester and primary amines.
Imaging Buffer Supplemented with antifade reagentsEnhances photostability for longer or more intense imaging sessions. nih.gov

Stability of Labeled Bioconjugates in Biological Matrices

In Vitro Stability Assessments

The stability of Sulfo-Cyanine3-labeled bioconjugates within biological matrices like serum, plasma, or cell culture media is crucial for the reliability of experimental results. These complex environments can contain enzymes or other components that may degrade the conjugate, affecting its fluorescence and function. rsc.org

Stability is often evaluated by incubating the labeled bioconjugate in the relevant matrix at 37°C for various durations. The integrity and fluorescence of the conjugate are then analyzed over time. rsc.org Techniques such as SDS-PAGE can be used to check for degradation of the protein component and to confirm that the dye remains attached. rsc.org For example, studies have assessed the stability of antibody-dye conjugates by incubating them with cancer cells and measuring the mean fluorescence intensity over several days to track the conjugate's persistence and processing by the cells. rsc.org It has been noted that some lysine-conjugated antibodies may undergo structural changes during storage, which can alter the local environment of the dye and affect its fluorescence emission. mdpi.com

Table 3: Factors Influencing In Vitro Stability of Sulfo-Cyanine3 Bioconjugates

FactorPotential EffectAssessment/Mitigation Method
Enzymatic Degradation Proteases in serum or cell lysates can cleave the protein component of the conjugate.SDS-PAGE analysis over time; addition of protease inhibitors. rsc.org
Chemical Environment pH shifts or the presence of certain chemicals can quench fluorescence or degrade the dye.Monitor fluorescence intensity over time in the specific matrix; buffer optimization. mdpi.com
Conjugate Structure The linkage between the dye and biomolecule can be susceptible to cleavage.HPLC or mass spectrometry to analyze conjugate integrity.
Cellular Processing In live-cell assays, conjugates can be internalized and trafficked to degradative compartments like lysosomes.Fluorescence microscopy to track the subcellular localization and intensity of the signal over time. rsc.org

Long-Term Storage Considerations for Research Reagents

Proper storage is critical for maintaining the chemical reactivity of this compound and the fluorescent integrity of its bioconjugates. The NHS ester is highly susceptible to hydrolysis from moisture, which renders it unable to react with amines. Therefore, the solid, lyophilized powder should be stored desiccated at -20°C and protected from light. lunanano.caibiantech.comlumiprobe.com

Once dissolved in an anhydrous solvent like DMSO or DMF, the NHS ester stock solution should be used promptly. aatbio.com If storage is necessary, it should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and contamination with moisture, and stored at -20°C or -80°C. aatbio.commedchemexpress.combiosyn.com

For labeled bioconjugates, such as antibodies or proteins, storage conditions must preserve both the fluorophore and the biomolecule. It is generally recommended to store these conjugates in a suitable buffer, often with a cryoprotectant like glycerol (B35011), divided into aliquots, and kept at -20°C or -80°C. jenabioscience.comadvancedbiomatrix.com All fluorescent reagents, both unreacted and conjugated, must be protected from prolonged exposure to light to prevent photobleaching. lunanano.caibiantech.combiosyn.com

Table 4: Recommended Long-Term Storage Conditions for Sulfo-Cyanine3 Reagents

ReagentFormRecommended TemperatureKey Conditions
This compound Solid Powder-20°C lunanano.caibiantech.comlumiprobe.comStore in a desiccator, protected from light. lunanano.caibiantech.comlumiprobe.com
This compound Stock Solution (in anhydrous DMSO/DMF)-20°C (short-term) or -80°C (long-term) medchemexpress.comAliquot to avoid freeze-thaw cycles; keep tightly sealed and protected from light. aatbio.com
Sulfo-Cyanine3 Labeled Bioconjugates In Aqueous Buffer-20°C or -80°C jenabioscience.comadvancedbiomatrix.comProtect from light; consider adding a cryoprotectant (e.g., glycerol); avoid repeated freeze-thaw cycles. biosyn.comjenabioscience.com

Development and Engineering of Novel Probes Utilizing Sulfo Cyanine3 Nhs Ester

Design Principles for Target-Specific Fluorescent Probes

The creation of fluorescent probes with high specificity for their intended biological targets is paramount for accurate and reliable detection. The design of such probes involves the strategic conjugation of a fluorescent reporter molecule, like Sulfo-Cyanine3 NHS ester, to a targeting moiety that recognizes a specific biomolecule or cellular component. Key to this design is the preservation of the targeting moiety's binding affinity and the fluorescence properties of the dye upon conjugation. uq.edu.au

The N-hydroxysuccinimide (NHS) ester functional group of this compound facilitates its covalent attachment to primary amine groups present in proteins, peptides, and other biomolecules. howarthgroup.org This reaction forms a stable amide bond, ensuring a permanent label. howarthgroup.org The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, which is particularly advantageous when labeling proteins that are prone to denaturation or have low solubility in organic solvents. apexbt.com This increased hydrophilicity also helps to reduce the aggregation of labeled molecules, which can otherwise lead to fluorescence quenching.

Enzyme Substrates and Activity Probes

Fluorescently labeled enzyme substrates are invaluable tools for studying enzyme kinetics and activity both in solution and within living cells. The design of these probes involves attaching this compound to a molecule that is specifically recognized and processed by the target enzyme. Upon enzymatic cleavage, a change in the fluorescence signal, such as an increase in intensity or a spectral shift, can be observed.

For instance, a peptide sequence known to be a substrate for a particular protease can be labeled with this compound. In its intact state, the probe's fluorescence might be quenched. However, upon cleavage by the protease, the fluorophore is released from the quenching environment, resulting in a detectable increase in fluorescence. This principle allows for the real-time monitoring of enzyme activity.

In one study, researchers developed a fluidic device for the continuous on-line sensing of proteolytic cleavages. rsc.org They utilized a peptide linker labeled with this compound for quantification purposes, demonstrating the utility of this dye in developing assays for enzyme activity. rsc.org

Receptor Ligands and Affinity Probes

The labeling of ligands with fluorescent dyes like this compound enables the visualization and tracking of receptors on the cell surface and within intracellular compartments. These affinity probes are designed by conjugating the dye to a molecule, such as a small molecule drug, peptide, or antibody, that has a high affinity for a specific receptor.

The resulting fluorescent ligand can then be used in a variety of applications, including fluorescence microscopy and flow cytometry, to study receptor distribution, trafficking, and internalization. For example, labeling an antibody that specifically binds to a cell surface receptor with this compound allows for the quantification and localization of that receptor on different cell populations.

Researchers have utilized Sulfo-Cy3 NHS ester to label proteins and investigate their interactions. For instance, in a study focused on the protein ADAM17, cell surface proteins were labeled with sulfo-Cy3-NHS to enable quantitative comparison of released proteins. nih.gov This highlights the role of this compound in creating probes to study protein-protein interactions and receptor-ligand binding.

Nucleic Acid Hybridization Probes

This compound is also widely used in the generation of fluorescently labeled nucleic acid probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis. alfa-chemistry.com In this context, the dye is typically conjugated to an oligonucleotide sequence that is complementary to a specific target DNA or RNA sequence.

The NHS ester can be reacted with an amine-modified nucleotide, which is then incorporated into the oligonucleotide probe during synthesis. Alternatively, an amine group can be introduced at the 5' or 3' end of the synthesized oligonucleotide for subsequent labeling with this compound.

These fluorescently labeled probes can then be used to detect the presence and location of specific nucleic acid sequences within cells and tissues. The bright and stable fluorescence of Sulfo-Cyanine3 makes it an excellent choice for these applications, enabling sensitive detection of low-abundance targets. axispharm.com Studies have demonstrated the effective incorporation of sulfo-cyanine3-dUTP into DNA during rolling circle amplification (RCA), resulting in highly fluorescent products for detection. researchgate.net

Multi-Labeling Strategies and Tandem Dyes

The ability to simultaneously detect multiple targets within a single sample is a significant advantage in many biological experiments. This compound, with its distinct spectral properties, plays a crucial role in such multi-labeling strategies.

Integration into Multi-Color Imaging Panels

In multi-color fluorescence imaging, different cellular components or biomolecules are labeled with distinct fluorophores that have non-overlapping emission spectra. Sulfo-Cyanine3, with its emission maximum around 570 nm, is often used in conjunction with other dyes that emit in the blue, green, and far-red regions of the spectrum. alfa-chemistry.com

For example, in a three-color imaging experiment, a researcher might use a blue-emitting dye to stain the cell nucleus, a green-emitting dye to label the cytoskeleton, and Sulfo-Cyanine3-labeled antibodies to detect a specific protein of interest. The selection of dyes with minimal spectral overlap is critical to avoid bleed-through between channels and ensure accurate co-localization analysis. However, it is important to be aware of potential artifacts, such as the "blue-conversion" of some organic dyes upon photobleaching, which can lead to false-positive signals in other channels. researchgate.net

Development of FRET-Based Biosensors

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. nih.gov FRET-based biosensors typically consist of a donor fluorophore and an acceptor fluorophore linked by a molecule or molecular assembly that changes its conformation in response to a specific biological event. nih.gov

Sulfo-Cyanine3 is frequently used as a donor or acceptor in FRET pairs. For instance, it can be paired with a longer wavelength-emitting dye like Sulfo-Cyanine5. When the two dyes are in close proximity (typically 1-10 nm), excitation of the donor (Sulfo-Cyanine3) can lead to non-radiative energy transfer to the acceptor (Sulfo-Cyanine5), resulting in acceptor emission. d-nb.info A change in the distance or orientation between the donor and acceptor, triggered by the biological event of interest, will alter the FRET efficiency, leading to a measurable change in the fluorescence emission of either the donor or the acceptor. nih.gov

Researchers have successfully synthesized and utilized FRET probes incorporating Sulfo-Cy3 and Sulfo-Cy5 to study ATP-consuming enzymes. d-nb.info In these probes, the cleavage of the ATP analogue by an enzyme separates the donor and acceptor, leading to a significant change in fluorescence characteristics. d-nb.info

Novel Conjugation Chemistries and Bioconjugation Enhancements

While the N-hydroxysuccinimidyl (NHS) ester provides a reliable method for labeling primary amines on biomolecules, advancements in bioconjugation chemistry have led to the development of more sophisticated and specific labeling strategies. These methods aim to overcome the potential for random labeling associated with NHS ester chemistry, which can sometimes impact the function of the labeled biomolecule.

Click Chemistry Adaptations for Site-Specific Labeling

Click chemistry, a class of reactions that are rapid, specific, and high-yielding, has been adapted for use with cyanine dyes, including derivatives of Sulfo-Cyanine3. This approach allows for highly specific, or "site-specific," labeling of biomolecules.

To utilize click chemistry, the Sulfo-Cyanine3 core is modified to include a bioorthogonal functional group, such as an azide (B81097) or an alkyne. For instance, Sulfo-Cyanine3-azide and Sulfo-Cyanine3-alkyne (CY3-YNE) are commercially available reagents. medchemexpress.comlumiprobe.com These derivatives can then be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain the complementary functional group (an alkyne for an azide, or vice-versa). medchemexpress.com

The primary types of click chemistry reactions used in this context are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide-modified Sulfo-Cyanine3 dye to an alkyne-containing biomolecule, or an alkyne-modified dye to an azide-containing biomolecule. medchemexpress.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. medchemexpress.com This is particularly useful for in vivo applications where the toxicity of copper is a concern.

These click chemistry approaches enable the precise attachment of the Sulfo-Cyanine3 fluorophore to a predetermined site on a protein, nucleic acid, or other biomolecule, thereby minimizing perturbation of the biomolecule's native structure and function.

Enzymatic Ligation for Bioconjugate Assembly

Enzymatic ligation represents another powerful strategy for the site-specific labeling of biomolecules with Sulfo-Cyanine3. This method leverages the high specificity of enzymes to form a covalent bond between the dye and the target molecule. While specific examples detailing the enzymatic ligation of this compound are not prevalent in the provided search results, the general principles can be applied.

For example, enzymes like sortase, formylglycine-generating enzyme (FGE), and transglutaminase can be used to label proteins at specific recognition sequences. In a hypothetical scenario, a protein of interest could be engineered to contain a recognition motif for a particular ligase. A synthetic peptide containing the Sulfo-Cyanine3 dye and the complementary recognition motif could then be enzymatically ligated to the protein of interest. This results in a specifically labeled conjugate with a defined dye-to-protein ratio. The inherent specificity of the enzyme ensures that the dye is attached only at the intended location, preserving the protein's biological activity.

Microenvironment-Sensitive Probes

The fluorescence properties of cyanine dyes, including Sulfo-Cyanine3, can be sensitive to the local microenvironment. This sensitivity can be exploited to create probes that report on specific physicochemical parameters within a biological system.

pH-Sensitive Probes

The fluorescence of this compound itself is notably stable across a wide range of pH values. lumiprobe.comaatbio.com Experiments have shown that the fluorescence intensity of Sulfo-Cyanine3 remains nearly constant in buffer solutions with pH values ranging from 3.5 to 8.3. lumiprobe.com This intrinsic pH-insensitivity is advantageous for many applications where a stable fluorescent signal is desired regardless of pH fluctuations.

However, to create a pH-sensitive probe using Sulfo-Cyanine3, it would need to be incorporated into a larger molecular system where another component of the system imparts pH-dependent conformational or electronic changes that, in turn, affect the fluorescence of the dye. For instance, one could conjugate this compound to a polymer or protein that undergoes a pH-dependent conformational change. This change could alter the local environment of the dye, leading to a change in its fluorescence intensity or lifetime. While the core fluorophore is stable, its output can be modulated by a pH-sensitive scaffold. In contrast, other dyes like CypHer5 are inherently pH-sensitive and are used as pH sensors. medchemexpress.com

Fluorescence Intensity of Cyanine Dyes at Various pH Levels
DyepH 3.5pH 4.5pH 6.2pH 7.4pH 8.3pH Dependence
Sulfo-Cyanine3StableStableStableStableStableIndependent lumiprobe.com
Cyanine3StableStableStableStableStableIndependent lumiprobe.com
BDP TMRDecreasedDecreasedStableStableStableDependent lumiprobe.com

Polarity-Sensitive Probes

The fluorescence quantum yield and lifetime of Sulfo-Cyanine3 can be influenced by the polarity of its surrounding environment. medchemexpress.com This sensitivity arises from the photoisomerization process of the cyanine dye. In less viscous or more polar environments, the molecule can more freely undergo non-radiative decay pathways, such as isomerization, which quenches fluorescence.

Research has demonstrated that Sulfo-Cyanine3 exhibits sensitivity to viscosity, which is often correlated with polarity in cellular microenvironments. rsc.org When the molecular motion of the dye is slowed down in a more viscous (and typically less polar) environment, the quantum yield of its fluorescence increases. rsc.org This property has been utilized to create probes that can report on changes in the micro-viscosity or polarity of their surroundings.

For example, this compound has been used to label proteins, and the resulting conjugate can act as a molecular rotor to probe the viscosity inside materials like mesoporous silica (B1680970). rsc.org The principle relies on the fact that an increase in viscosity restricts the intramolecular rotation of the dye, leading to an increase in fluorescence intensity. This effect is more pronounced for Cy3 compared to longer-chain cyanines like Cy5. rsc.org

This intrinsic sensitivity allows for the development of probes that can detect changes in membrane polarity or the polarity of protein binding pockets. medchemexpress.com

Properties of Polarity-Sensitive Probes
ProbeSensing MechanismKey FeatureReference
Sulfo-Cyanine3 ConjugatesInhibition of photoisomerization in viscous/less polar environmentsFluorescence quantum yield increases with viscosity rsc.org
Mem-C1C18Alteration of fluorescence lifetime in response to environmental polarityPlasma membrane anchoring medchemexpress.com

Comparative Analysis of Sulfo Cyanine3 Nhs Ester with Other Fluorophores in Research

Spectral Overlap and Crosstalk Considerations with Other Common Dyes

In multicolor imaging experiments, the potential for spectral overlap between different fluorophores can lead to crosstalk, where the emission of one dye is detected in the channel intended for another. This necessitates a careful selection of dye combinations to ensure signal specificity.

The Alexa Fluor family of dyes is known for its brightness and photostability. Sulfo-Cyanine3 NHS ester is spectrally similar to Alexa Fluor 546 and Alexa Fluor 555, making it a direct replacement in many applications. ibiantech.com The excitation and emission maxima of Sulfo-Cyanine3 (approx. 548 nm and 563 nm, respectively) fall squarely between those of Alexa Fluor 546 and Alexa Fluor 555. lumiprobe.comthermofisher.com

While their spectral proximity allows for the use of similar filter sets, it also implies a high potential for crosstalk if used concurrently in a multicolor experiment. For instance, the emission spectrum of a dye like Alexa Fluor 488 could significantly bleed into the detection channel for Sulfo-Cyanine3, and the emission from Sulfo-Cyanine3 could, in turn, overlap with the channel for a far-red dye like Alexa Fluor 647. The cyanine (B1664457) core of Alexa Fluor 555 results in spectral characteristics that are nearly indistinguishable from Sulfo-Cy3, including similar vibronic shoulder peaks, which is a feature not shared by the rhodamine-based structure of Alexa Fluor 546. nih.gov

FluorophoreExcitation Max (nm)Emission Max (nm)
Sulfo-Cyanine3548563
Alexa Fluor 546556573
Alexa Fluor 555555565

The cyanine dye family offers a broad range of spectral options, from the green-emitting Cy2 to the near-infrared (NIR) Cy7. interchim.fr Sulfo-Cyanine3 is part of this series, and its spectral properties are well-situated for combination with other cyanine dyes, particularly in Förster Resonance Energy Transfer (FRET) applications.

The pairing of Cy3 and Cy5 is a classic FRET combination, where the emission spectrum of Cy3 significantly overlaps with the excitation spectrum of Cy5. interchim.frd-nb.info Sulfo-Cyanine3, as a Cy3 analog, functions effectively as a FRET donor for Sulfo-Cy5. d-nb.info However, this same spectral overlap necessitates careful filter selection to avoid direct excitation of the acceptor (Cy5) and bleed-through of the donor's (Sulfo-Cy3) emission into the acceptor channel.

Cy3.5 has spectral properties intermediate to Cy3 and Cy5, with an absorption maximum around 576-581 nm and emission around 596-603 nm. antibodies.comaatbio.com This places it close enough to Sulfo-Cy3 to present a significant crosstalk challenge if used in the same sample without appropriate spectral unmixing. Dyes like Cy2, with emission typically below 530 nm, and Cy7, with emission in the NIR region (>750 nm), have well-separated spectra from Sulfo-Cy3, making them more suitable partners for multicolor imaging with minimal crosstalk. interchim.fr

FluorophoreExcitation Max (nm)Emission Max (nm)
Cy2492510
Sulfo-Cyanine3548563
Cyanine3.5581596
Cy5649670
Cy7750773

Fluorescein (B123965) (e.g., FITC) and rhodamine (e.g., TRITC, TAMRA) derivatives are traditional fluorophores that have been widely used for decades. aatbio.com Sulfo-Cyanine3 offers several advantages over these classic dyes. Spectrally, Sulfo-Cyanine3's emission in the orange-red region (~563-570 nm) is well-separated from the green emission of fluorescein (~520 nm), reducing crosstalk between these two dyes. aatbio.com

Rhodamine derivatives like TRITC have excitation and emission maxima (~550 nm and ~570 nm, respectively) that are very close to those of Sulfo-Cyanine3, making them incompatible for simultaneous use in the same sample. aatbio.com However, Sulfo-Cyanine3 and other cyanine dyes generally exhibit higher extinction coefficients and are less sensitive to pH changes compared to fluorescein, whose fluorescence intensity is known to decrease in acidic environments. interchim.fraatbio.com

Comparison with Other Cyanine Dyes (e.g., Cy2, Cy3.5, Cy5, Cy7)

Relative Photostability and Quantum Yield Assessments

The brightness of a fluorophore is determined by the combination of its molar extinction coefficient and its fluorescence quantum yield. Its utility in imaging, particularly for time-lapse or high-intensity applications, is heavily dependent on its photostability.

Sulfo-Cyanine3 is characterized by a very high extinction coefficient, typically around 150,000-162,000 M⁻¹cm⁻¹. lumiprobe.com However, its quantum yield is relatively modest, often cited in the range of 0.1 to 0.15 in aqueous solutions. lumiprobe.comaatbio.com It is important to note that the quantum yield of cyanine dyes can increase upon conjugation to biomolecules like proteins or when interacting with DNA, due to the inhibition of photoisomerization processes. medchemexpress.com In contrast, the non-sulfonated version of Cyanine3 has a higher quantum yield of approximately 0.31. antibodies.com

Compared to other dyes, Sulfo-Cyanine3 exhibits good photostability, a hallmark of the cyanine dye family. lumiprobe.comaxispharm.com This makes it more robust for applications involving prolonged or intense light exposure, such as confocal microscopy, compared to more photolabile dyes like fluorescein. lumiprobe.com While specific quantitative comparisons of photobleaching rates can be application-dependent, cyanine dyes are generally considered more photostable than traditional dyes like fluorescein and some rhodamine derivatives. interchim.fr Fluorination of the cyanine structure has been shown to further enhance photostability and quantum yield. researchgate.net

FluorophoreExtinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Photostability Feature
Sulfo-Cyanine3~162,000~0.1Good photostability lumiprobe.com
Cyanine3 (non-sulfonated)~150,000~0.31High quantum yield antibodies.com
Alexa Fluor 555~150,000~0.1High photostability
Fluorescein (FITC)~75,000~0.9Prone to photobleaching
TRITC~109,000~0.2Moderate photostability

Background Fluorescence and Autofluorescence Mitigation

Background fluorescence, arising from endogenous fluorophores within cells and tissues (autofluorescence) or from non-specific binding of the dye, can significantly reduce the signal-to-noise ratio of an image. Autofluorescence is most prominent in the blue and green regions of the spectrum. The use of dyes that excite and emit at longer wavelengths, such as Sulfo-Cyanine3 in the orange-red spectrum, can help to avoid the worst of this cellular autofluorescence.

For applications requiring even lower background, moving further into the red and near-infrared (NIR) spectrum with dyes like Cy5 and Cy7 is a common strategy, as autofluorescence is minimal in this region. While Sulfo-Cyanine3 offers an advantage over green fluorophores, it is not as effective at avoiding autofluorescence as far-red dyes. The high water solubility of Sulfo-Cyanine3, due to its sulfonate groups, helps to mitigate background signals that can arise from the aggregation and non-specific binding of less soluble dyes. lumiprobe.com

Impact on Labeled Biomolecule Functionality and Research Outcomes

The act of covalently attaching a fluorescent dye to a biomolecule can potentially alter its structure and function. The properties of the dye itself play a significant role in this.

The key feature of this compound in this context is its hydrophilicity, conferred by the negatively charged sulfonate groups. lumiprobe.com This high water solubility is advantageous when labeling proteins that are prone to denaturation or precipitation in the presence of organic co-solvents, which are often required to dissolve non-sulfonated cyanine dyes. ibiantech.comlumiprobe.com By allowing for labeling reactions to be performed in purely aqueous buffers, Sulfo-Cyanine3 can help preserve the native conformation and functionality of sensitive proteins. lumiprobe.comaatbio.com The hydrophilic nature of the dye also reduces the likelihood of aggregation of the labeled conjugate, which can otherwise lead to artifacts and loss of function.

However, as with any labeling procedure, the degree of labeling (DOL) must be optimized. Over-labeling a protein with any dye, including Sulfo-Cyanine3, can lead to self-quenching of the fluorophore and can detrimentally affect the biomolecule's binding affinity or enzymatic activity. aatbio.com The negative charge of the sulfo- groups may also influence interactions if the labeled biomolecule is intended to bind to a charged partner. Research has shown that Sulfo-Cy3, when covalently bound to proteins, can be used as a molecular rotor to measure properties like microviscosity without completely disrupting enzyme structure. rsc.org

Methodological Considerations and Optimization Strategies in Research Utilizing Sulfo Cyanine3 Nhs Ester

Contamination Prevention and Handling Protocols for Optimal Performance

To ensure the optimal performance of Sulfo-Cyanine3 NHS ester and prevent contamination, it is imperative to follow strict handling and storage protocols.

Storage and Handling of the Dye:

Storage Conditions: The dye should be stored at -20°C in the dark and desiccated. lumiprobe.comibiantech.com It can be transported at room temperature for up to three weeks. lumiprobe.comibiantech.com To prevent degradation from repeated freeze-thaw cycles, the dye should be aliquoted into single-use amounts. aatbio.commedchemexpress.comglpbio.com Stock solutions in anhydrous DMSO can be stored at -20°C for about a month, protected from light and moisture. medchemexpress.com

Solution Preparation: Prepare the dye stock solution immediately before conjugation, as extended storage can reduce its activity. aatbio.com Anhydrous DMSO is recommended for creating a stock solution, typically at a concentration of 10 mM. aatbio.comaatbio.com

Preventing Contamination During Labeling:

Buffer Purity: The protein to be labeled should be in a buffer free of amines or ammonium (B1175870) salts, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. aatbio.com If such buffers are present, dialysis against a suitable buffer like 1X phosphate-buffered saline (PBS) at pH 7.2-7.4 is necessary. aatbio.com

pH Control: The labeling reaction is highly pH-dependent. The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5. interchim.fr If the pH is too low, the reaction will be slow; if it is too high, hydrolysis of the NHS ester will accelerate, reducing the labeling efficiency. interchim.fr It is recommended to use a 0.1 M sodium bicarbonate or phosphate (B84403) buffer at the appropriate pH. interchim.fr

Handling Precautions: Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to avoid contact with the dye. aatbio.com Work in a well-ventilated area and avoid creating dust if handling the powdered form. aatbio.com

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°CPreserves dye stability and prevents degradation.
Light Exposure Store in the darkMinimizes photobleaching and degradation.
Moisture Keep desiccatedPrevents hydrolysis of the NHS ester.
Freeze-Thaw Cycles Avoid; aliquot into single-use vialsMaintains dye reactivity and prevents degradation.
Stock Solution Solvent Anhydrous DMSOEnsures good solubility and stability for short-term storage.
Labeling Buffer Amine-free (e.g., PBS, bicarbonate)Prevents competing reactions and ensures efficient labeling of the target molecule.
Labeling pH 8.3–8.5Optimizes the reaction between the NHS ester and primary amines while minimizing hydrolysis.

Troubleshooting Common Issues in Labeling and Imaging Experiments

Several common problems can arise during the labeling of biomolecules with this compound and subsequent imaging experiments. Understanding these issues and their solutions is key to successful outcomes.

Common Labeling Problems:

Low Labeling Efficiency: This can be caused by several factors. The concentration of the protein may be too low; a concentration range of 2-10 mg/mL is recommended for optimal results. aatbio.com The pH of the reaction buffer may be outside the optimal range of 8.3-8.5. interchim.fr The presence of amine-containing buffers or other nucleophiles will also reduce labeling efficiency. aatbio.com Finally, the dye itself may have lost activity due to improper storage or handling. aatbio.com

Over-labeling or Under-labeling: The degree of substitution (DOS), which is the number of dye molecules per protein, is a critical parameter. aatbio.com Over-labeling (a high DOS) can lead to fluorescence quenching and may negatively affect the protein's biological activity. aatbio.com Conversely, under-labeling (a low DOS) will result in a weak fluorescence signal. aatbio.com The optimal DOS for most antibodies is typically between 2 and 10. aatbio.com It is often necessary to perform a titration experiment, testing different dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal ratio for a specific protein. aatbio.com

Protein Precipitation: The addition of the dye, often dissolved in an organic solvent like DMSO, can sometimes cause protein precipitation. interchim.fr Using the sulfonated, water-soluble form of Cyanine3 NHS ester helps to mitigate this issue, especially for proteins with low solubility or those prone to denaturation in the presence of organic solvents. lumiprobe.comibiantech.com

Common Imaging Problems:

Weak Fluorescence Signal: This can be a result of under-labeling, photobleaching, or using incorrect filter sets on the microscope. Ensure the DOS is optimal and that the excitation and emission wavelengths used for imaging match the spectral properties of Sulfo-Cyanine3 (excitation maximum ~555 nm, emission maximum ~567 nm). aatbio.com

High Background Signal: This may be due to the presence of unbound, free dye. Purification of the labeled conjugate using methods like gel filtration (e.g., Sephadex G-25) or dialysis is crucial to remove any unreacted dye. aatbio.comaatbio.com Inadequate washing of stained cells can also leave residual dye that contributes to background. thermofisher.com

Spectral Bleed-through: In multi-color imaging experiments, the emission of one fluorophore can be detected in the channel intended for another. evidentscientific.com This is a common issue with cyanine (B1664457) dyes due to their broad emission spectra. evidentscientific.com To minimize bleed-through, choose fluorophores with well-separated emission spectra, use appropriate filter sets, and consider sequential scanning on a confocal microscope. evidentscientific.com

Signal Loss After Fixation/Permeabilization: While this compound forms a covalent bond with the target molecule, some signal loss can still occur during fixation and permeabilization steps, especially if harsh detergents or organic solvents are used. thermofisher.com It is important to use fixation and permeabilization methods that are compatible with fluorescent dyes.

Table 2: Troubleshooting Guide for this compound Experiments

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Low protein concentration- Incorrect buffer pH- Presence of amine-containing buffers- Inactive dye- Concentrate protein to 2-10 mg/mL aatbio.com- Adjust pH to 8.3-8.5 interchim.fr- Dialyze protein against an amine-free buffer aatbio.com- Use fresh or properly stored dye aatbio.com
Weak Fluorescence Signal - Under-labeling (low DOS)- Photobleaching- Incorrect imaging settings- Optimize dye:protein ratio aatbio.com- Use antifade reagents; minimize light exposure- Use appropriate excitation/emission filters for Cy3
High Background - Unreacted dye present- Purify conjugate via gel filtration or dialysis aatbio.comaatbio.com- Ensure adequate washing of stained samples thermofisher.com
Spectral Bleed-through - Overlapping emission spectra in multi-color experiments- Choose spectrally distinct dyes- Use narrow bandpass filters- Employ sequential scanning in confocal microscopy evidentscientific.com
Protein Precipitation - Use of organic solvents with sensitive proteins- Use water-soluble this compound lumiprobe.comibiantech.com- Minimize the volume of organic solvent used to dissolve the dye

Data Acquisition and Analysis Protocols for Quantitative Research

For quantitative studies using this compound, it is essential to have standardized protocols for data acquisition and analysis.

Determining the Degree of Substitution (DOS): A crucial step after labeling is to characterize the conjugate by determining the DOS. This is typically done using absorption spectroscopy. aatbio.com

Measure Absorbance: The absorbance of the purified conjugate is measured at two wavelengths: 280 nm (the absorbance maximum for most proteins) and the absorbance maximum for Sulfo-Cyanine3 (around 555 nm). aatbio.com

Calculate Concentrations: The concentration of the protein and the dye are calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Correction for Dye Absorbance at 280 nm: A correction factor (CF280) is used to account for the dye's absorbance at 280 nm. The corrected protein absorbance is calculated as: A_protein(corr) = A_280 - (A_dye(max) * CF280).

Calculate DOS: The DOS is the molar ratio of the dye to the protein: DOS = (A_dye(max) / ε_dye) / ((A_protein(corr)) / ε_protein).

Quantitative Fluorescence Imaging:

Consistent Imaging Parameters: To compare fluorescence intensity across different samples, it is critical to keep all imaging parameters constant. This includes laser power, detector gain, pinhole size (in confocal microscopy), and exposure time.

Controls: Appropriate controls are essential for quantitative analysis. These include an unstained control to measure autofluorescence and single-color controls in multi-color experiments to assess bleed-through. thermofisher.com

Image Analysis Software: Specialized software is often used for the automated identification and quantification of fluorescent signals. nih.gov These programs can perform background subtraction and measure the integrated fluorescence intensity of specific regions of interest.

Statistical Analysis: Quantitative data should be analyzed using appropriate statistical methods to determine the significance of any observed differences. nih.gov This may involve comparing the mean fluorescence intensities between different experimental groups.

Table 3: Key Parameters for Quantitative Analysis

AnalysisParameterMethod/Consideration
Conjugate Characterization Degree of Substitution (DOS)Absorption spectroscopy, applying Beer-Lambert law with correction for dye absorbance at 280nm. aatbio.com
Image Acquisition ConsistencyMaintain constant laser power, detector gain, and exposure time for all samples.
Image Acquisition ControlsInclude unstained (autofluorescence) and single-stained (bleed-through) samples. thermofisher.com
Image Analysis QuantificationUse image analysis software to measure integrated fluorescence intensity in defined regions of interest. nih.gov
Data Interpretation Statistical SignificanceApply appropriate statistical tests to compare quantitative data between experimental groups. nih.gov

Emerging Research Directions and Future Prospects for Sulfo Cyanine3 Nhs Ester

Integration into Nanotechnology and Nanomedicine Research

The unique properties of Sulfo-Cyanine3 NHS ester make it a valuable tool in the rapidly advancing fields of nanotechnology and nanomedicine. Its application ranges from labeling nanoparticles for targeted imaging to constructing novel biosensors for diagnostics.

Researchers are actively developing hybrid materials by conjugating Sulfo-Cyanine3 and similar dyes to nanoparticles for enhanced biomedical applications. For instance, gold nanoparticle-DNA probes labeled with cyanine (B1664457) dyes have been synthesized for the intracellular detection of specific mRNA molecules, such as Vimentin mRNA, which is crucial for understanding processes like wound healing. soton.ac.uk These nanoprobes demonstrate high target specificity and biocompatibility. soton.ac.uk Furthermore, such nanoparticle conjugates are being explored for therapeutic purposes, including the delivery of siRNA to silence genes involved in disease pathology. soton.ac.uk The encapsulation of cyanine dyes within polymer nanoparticles (PNPs) has also been shown to create probes that are significantly brighter than quantum dots, enabling sensitive transcriptomics analysis at the single-cell level. mdpi.com

In the realm of drug delivery, conjugates of Cyanine3 with biocompatible polymers like chitosan (B1678972) and polyethylene (B3416737) glycol (PEG) are being used to create systems that can be tracked in real-time via fluorescence, allowing for the monitoring of their distribution and metabolism. alfa-chemistry.com This capability helps in designing more effective therapeutic systems with potentially fewer side effects. alfa-chemistry.com Another area of progress is the use of this compound to label and characterize extracellular vesicles (EVs), which are increasingly recognized for their role in intercellular communication and as potential drug delivery vehicles. chemrxiv.org

The development of advanced biosensors is another key research direction. This compound is integral to novel platforms such as:

Nanophotonic Biosensors: These devices, including those based on interferometry, are being developed for the rapid and highly sensitive analysis of gene regulation pathways without the need for amplification steps. tdx.cat

Lectin-Based Biosensors: To improve the detection of disease biomarkers, lectins are immobilized on sensor surfaces. nih.gov Site-specific conjugation strategies, which can involve click chemistry with dye-labeled components, are being explored to ensure the optimal orientation and activity of the immobilized lectins, thereby boosting sensor sensitivity and specificity. nih.gov

Emulsion Droplet Assays: Emulsion droplets functionalized with biomolecules via NHS ester chemistry can act as biosensors where detection is signaled by changes in droplet morphology, offering a method for analysis without complex equipment. nih.gov

Table 1: Applications of this compound in Nanotechnology

Application Area Specific Example Research Goal Citation
Nanoparticle Probes Gold nanoparticles conjugated to dye-labeled DNA Intracellular detection of Vimentin mRNA soton.ac.uk
Drug Delivery Cyanine3-chitosan conjugates Real-time tracking of drug delivery systems alfa-chemistry.com
Extracellular Vesicles Surface labeling of EVs Characterization and tracking of EVs chemrxiv.org
Nanophotonic Biosensors Interferometric devices Rapid, label-free analysis of gene pathways tdx.cat
Acoustofluidic Devices Nanoscale molecular synthesis platform Detection of antibody conjugation aip.org

Advanced Single-Cell Analysis Methodologies

This compound is proving instrumental in the development of advanced methodologies for studying individual cells, offering unprecedented detail about cellular heterogeneity, communication, and dynamics.

A significant breakthrough is the use of NHS-ester based amine labeling for pan-membrane-protein analysis in living cells. nih.gov This technique allows for rapid, uniform, and high-density labeling of all surface proteins, enabling the visualization of previously elusive membrane structures and interactions. nih.gov Using super-resolution microscopy techniques like DeepSIM, researchers can capture dynamic events such as the formation of tunneling nanotubes (TNTs), microvilli, and extracellular vesicles in stunning detail. nih.gov This method's versatility allows for multiplexing with other fluorophores and is compatible with live-cell imaging over extended periods, providing deep insights into intercellular communication. nih.gov

The specificity of this compound for cell surface proteins is also being leveraged to study protein dynamics. Because the sulfonated dye is membrane-impermeable, it selectively labels proteins on the outer surface of living cells. nih.gov This has been used to develop assays to quantify the shedding of cell surface proteins into the culture medium, providing a tool to identify substrates of metalloproteases like ADAM17. nih.gov

Furthermore, the broader family of cyanine dyes is enabling high-throughput analysis at the single-cell level. "Stain-no-wash" protocols using cyanine probes are being integrated with microfluidic Lab-on-a-Chip platforms for the automated, kinetic analysis of processes like apoptosis in response to drugs. nih.gov This approach is cost-effective and particularly valuable for analyzing precious samples with low cell numbers, such as primary cancer stem cells. nih.gov

Table 2: this compound in Single-Cell Research

Methodology Research Focus Key Finding/Advantage Citation
Pan-Membrane-Protein Labeling Intercellular communication, membrane topology Visualization of fine membrane structures (TNTs, EVs) with super-resolution microscopy. nih.gov
Surface-Specific Labeling Ectodomain shedding Specific labeling of cell surface proteins to track their release from the cell. nih.gov
Microfluidic Cytometry High-throughput drug screening Automated, kinetic analysis of apoptosis in heterogeneous cell populations. nih.gov
Single-Cell Transcriptomics Gene expression analysis Nanoparticles with encapsulated cyanine dyes serve as highly bright probes for mRNA detection. mdpi.com

High-Throughput Screening and Automation in Discovery Research

The demand for faster and more efficient analysis in drug discovery and biological research has spurred the integration of fluorescent dyes like this compound into automated and high-throughput screening (HTS) platforms. Its robust and bright fluorescence is well-suited for miniaturized and rapid assay formats.

A key application is in automated cytometry for drug discovery. The development of simple "stain-no-wash" protocols using cyanine dyes allows for rapid processing of samples, making them ideal for HTS. nih.gov When combined with microfluidic Lab-on-a-Chip systems, these dyes facilitate the automated analysis of drug cytotoxicity and other cellular responses across large compound libraries. nih.gov Similarly, fluorescence-based techniques are being developed for HTS of protein thermal stability and protein-ligand interactions, which are critical for drug development. acs.org While some of these methods use other cyanine variants like Cy5, the principles are broadly applicable and highlight the role of this dye class in creating automated, low-volume assays. acs.org

Cyanine dyes are also a cornerstone of microarray technology, a major tool in HTS for transcriptomics and genomics. revvity.com Labeled oligonucleotides or nucleotides are used in gene chips to quantify the expression levels of thousands of genes simultaneously. revvity.com The automation of nucleic acid synthesis itself is also advancing, with methods being developed for the automated incorporation of cyanine dye phosphoramidites into oligonucleotides, streamlining the production of fluorescent probes for these large-scale analyses. researchgate.net

Development of Novel Optical Tools and Research Platforms

Beyond established techniques, this compound is a component in the creation of entirely new research tools and platforms that leverage its photophysical properties in innovative ways.

One such area is the development of novel biosensor platforms that go beyond traditional microplates. For example, this compound has been used as the detection agent in a microfluidic device that uses acoustic forces for the nanoscale synthesis and analysis of biomolecular interactions. aip.org Other platforms include emulsion droplets that act as microscopic, self-contained assay vessels where bioconjugation with the dye at the droplet interface can be used to detect target analytes. nih.gov

A fascinating emerging research front involves harnessing more subtle photophysical phenomena of cyanine dyes. Protein-Induced Fluorescence Enhancement (PIFE) is a mechanism where the fluorescence of a dye like Cy3 increases when its rotation is sterically hindered, for example, by binding to a protein. revvity.comnih.gov This effect is being exploited to develop new, sensitive assays for studying protein-nucleic acid interactions in real-time. nih.gov The change in fluorescence lifetime and intensity provides a direct readout of binding events, offering a powerful tool for enzymology and molecular biology research. nih.govoup.com

Table 3: Novel Platforms Utilizing this compound

Platform/Tool Principle Application Citation
Acoustofluidic Device Acoustic manipulation of particles/reagents Nanoscale synthesis and detection aip.org
Emulsion Droplet Biosensors Interfacial bioconjugation on droplets Multiplexed detection of biomolecules nih.gov
PIFE-based Assays Protein-Induced Fluorescence Enhancement Real-time analysis of protein-DNA interactions nih.gov
Lectin Biosensors Site-specific immobilization of lectins Highly sensitive and specific glycan detection nih.gov

Computational Modeling and Predictive Analysis of Dye Performance

To optimize the use of this compound in complex systems, researchers are increasingly turning to computational modeling to predict and analyze its performance. These models provide insights into the dye's behavior that can be difficult to obtain through experimental means alone.

A key area of modeling is in the context of Förster Resonance Energy Transfer (FRET). Software tools have been developed to calculate the accessible volume (AV) of a dye attached to a biomolecule, such as a DNA helix. oup.com By modeling the dye and its linker, these programs can predict the dye's position and orientation, which is critical for accurately interpreting FRET data used to measure molecular distances. oup.comnih.gov Simulations of FRET efficiency based on different models of dye-DNA interaction (e.g., stacking on the terminal base pair versus being unstacked) can be compared with experimental data to understand the conformational dynamics of the labeled molecules. nih.gov

Computational modeling is also used to design and understand the physical environment in which the dye functions. For instance, in the development of micro- and nanofluidic devices, Computational Fluid Dynamics (CFD) and Finite Element Analysis (FEA) are used to predict fluid flow and acoustic pressure fields. aip.org This modeling is essential for optimizing the device's performance for trapping and analyzing particles labeled with this compound. aip.org

Finally, computational approaches are being applied to understand fundamental photophysical phenomena. Modeling the mechanisms of Nucleic Acid-Induced Fluorescence Enhancement (NAIFE), a variant of PIFE, helps to elucidate how interactions with RNA or DNA structures restrict the dye's photoisomerization and enhance its quantum yield. nih.gov This predictive analysis guides the design of new probes and assays that leverage this effect for enhanced sensitivity. nih.gov

Q & A

Q. What is the standard protocol for labeling proteins with Sulfo-Cyanine3 NHS ester, and how do buffer conditions influence the reaction?

Answer:

  • Protocol Steps :
    • Dissolve this compound in ultrapure water or phosphate-buffered saline (pH 7.4–8.5) to ensure solubility. Avoid organic solvents unless necessary for hydrophobic proteins .
    • Mix the dye with the target protein at a molar ratio of 5:1 to 20:1 (dye:protein), depending on the desired labeling density .
    • Incubate at 4°C for 1–2 hours or room temperature for 30 minutes to allow NHS ester reactivity with primary amines (e.g., lysine ε-amino groups) .
    • Purify labeled proteins via size-exclusion chromatography or dialysis to remove unreacted dye .
  • Buffer Considerations : Higher pH (≥8.0) enhances NHS ester reactivity, but avoid amine-containing buffers (e.g., Tris, glycine) to prevent competition with target amines .

Q. How does the solubility of this compound influence experimental design compared to non-sulfonated cyanines?

Answer :

  • This compound : Water-soluble due to sulfonate groups, enabling direct use in aqueous solutions for labeling hydrophilic proteins or nucleic acids . Ideal for in vivo or cell-based studies where organic solvents are incompatible .
  • Non-Sulfonated Cyanines : Require organic solvents (e.g., DMF, DCM) for solubilization, limiting applications to hydrophobic proteins or reactions in non-aqueous media .
  • Experimental Design : Choose sulfonated variants for aqueous systems or when labeling low-solubility proteins (e.g., membrane proteins in detergent solutions) .

Q. What factors determine the labeling efficiency of this compound in DNA or protein conjugation?

Answer :

  • DNA Labeling : Efficiency depends on DNA concentration and secondary structure. Higher DNA concentrations (>50 μg/mL) improve reaction kinetics in one-step NHS ester labeling .
  • Protein Labeling :
    • pH : Optimize to 8.0–8.5 to maximize amine reactivity .
    • Temperature : Prolonged room-temperature incubation may degrade NHS ester activity; use shorter incubation times or lower temperatures .
    • Competing Amines : Avoid buffers with free amines (e.g., Tris) to prevent dye self-hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for labeling hydrophobic or aggregation-prone proteins with this compound?

Answer :

  • Solubility Enhancement : Use co-solvents (e.g., 10–20% DMSO or DMF) in aqueous buffers to solubilize hydrophobic proteins without denaturation .
  • Targeted Labeling : Pre-conjugate the dye to amphiphilic carriers (e.g., cyclodextrins) to improve delivery to hydrophobic domains .
  • Validation : Confirm labeling specificity via SDS-PAGE with fluorescence scanning to detect nonspecific binding .

Q. How can cross-reactivity with non-target amines (e.g., histidine side chains) be minimized during labeling?

Answer :

  • Blocking Agents : Pre-treat proteins with imidazole (10–50 mM) to block histidine residues without affecting lysine reactivity .
  • Selective Quenching : Add glycine (100 mM) post-labeling to quench unreacted NHS esters .
  • Purification : Use affinity tags (e.g., His-tag columns) to isolate correctly labeled proteins .

Q. What are common pitfalls in quantitative fluorescence analysis when using this compound, and how can they be addressed?

Answer :

  • Environmental Sensitivity : Fluorescence intensity varies with pH, polarity, and temperature. Calibrate measurements using internal standards (e.g., free dye controls) .
  • Self-Quenching : High dye-to-protein ratios (>10:1) cause fluorescence quenching. Optimize molar ratios and validate via absorbance spectroscopy (e.g., measure dye:protein absorbance ratio at 550 nm and 280 nm) .
  • Photobleaching : Use antifade reagents (e.g., ProLong Diamond) for imaging and limit light exposure during experiments .

Q. How should contradictory results in labeling efficiency between this compound and other cyanine dyes (e.g., Cy5) be interpreted?

Answer :

  • Structural Differences : Sulfo-Cyanine3 has a smaller Stokes shift and lower penetration depth than Cy5, making it less suitable for deep-tissue imaging. Validate dye selection based on application (e.g., microscopy vs. in vivo imaging) .
  • Reactivity Variations : Cy5 NHS ester may exhibit faster reaction kinetics due to differences in NHS ester stability. Compare reaction time courses under identical conditions .

Methodological Guidance

Q. How can researchers ensure reproducibility in this compound experiments?

Answer :

  • Documentation : Report dye lot numbers, storage conditions (-20°C, desiccated), and dissolution protocols to account for batch-to-batch variability .
  • Controls : Include unlabeled samples and free dye controls in fluorescence assays to subtract background signals .
  • Statistical Validation : Use triplicate measurements and ANOVA for quantitative comparisons .

Q. What advanced techniques can resolve challenges in multiplexed labeling with Sulfo-Cyanine3 and other cyanine dyes?

Answer :

  • Spectral Unmixing : Use narrowband filters or spectral imaging to distinguish Sulfo-Cyanine3 (Ex/Em ~550/570 nm) from overlapping dyes (e.g., Cy5) .
  • Sequential Labeling : Label targets with Sulfo-Cyanine3 first, quench residual NHS esters, then proceed with secondary dyes to prevent cross-reactivity .

Q. How should researchers address inconsistencies in reported fluorescence quantum yields or extinction coefficients for this compound?

Answer :

  • Re-measurement : Calibrate dye absorbance (ε ~150,000 M⁻¹cm⁻¹ at 550 nm) and fluorescence using a reference standard (e.g., fluorescein) under controlled conditions .
  • Literature Cross-Check : Compare values from peer-reviewed studies rather than vendor-specific datasheets to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.